2-Phenylhexan-3-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
646516-86-1 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-phenylhexan-3-one |
InChI |
InChI=1S/C12H16O/c1-3-7-12(13)10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 |
InChI Key |
RMOGEHRKYZBGIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenylhexan-3-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Phenylhexan-3-one. Due to the limited availability of experimental data for this specific compound, this document also includes computed properties and data for structurally related isomers to offer a broader understanding. This guide is intended for researchers, scientists, and professionals in drug development who require detailed chemical information for this molecule.
Chemical Structure and Identifiers
This compound is a ketone with a phenyl group attached to the second carbon of a hexan-3-one backbone.
IUPAC Name: this compound[1] Molecular Formula: C₁₂H₁₆O[1] SMILES: CCCC(=O)C(C)c1ccccc1[1] InChI: InChI=1S/C12H16O/c1-3-7-12(13)10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3[1] InChIKey: RMOGEHRKYZBGIG-UHFFFAOYSA-N[1]
Below is a diagram illustrating the key identifiers and structural information for this compound.
Caption: Chemical Identifiers for this compound.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below. It is important to note that while some properties are computed specifically for this compound, experimental data for boiling point and density are for the related isomer, 1-Phenylhexan-3-one.
| Property | Value | Source |
| Molecular Weight | 176.25 g/mol | PubChem (Computed)[1] |
| Boiling Point | 260.8 °C at 760 mmHg | Guidechem (for 1-Phenylhexan-3-one)[2][3] |
| Density | 0.95 g/cm³ | Guidechem (for 1-Phenylhexan-3-one)[2][4] |
| XLogP3-AA | 2.9 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
Experimental Protocols
While specific spectra for this compound were not found, the NIST WebBook provides mass and IR spectra for the related isomer, 1-Phenyl-2-hexanone, which can serve as a reference.[5][6]
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing any specific biological activity or involvement in signaling pathways for this compound. Research on the biodegradation of polychlorinated biphenyls (PCBs) has identified various phenyl-containing metabolites, but this compound has not been specifically implicated in these pathways.[7][8]
The diagram below illustrates the current state of knowledge, highlighting the compound and the absence of known biological interactions.
Caption: Biological Activity of this compound.
Conclusion
This compound is a chemical compound with defined structural and computed physicochemical properties. However, a significant gap exists in the literature regarding its experimentally determined physical properties, specific synthesis and analysis protocols, and biological activity. The data for related isomers provide some context, but further research is necessary to fully characterize this molecule. This guide serves as a summary of the currently available information and a starting point for future investigation.
References
- 1. This compound | C12H16O | CID 21572618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Manufacture 1-phenylhexan-3-one manufacturer supplier - BETTER [betterchemtech.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Phenyl-2-hexanone [webbook.nist.gov]
- 6. 1-Phenyl-2-hexanone [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: 2-Phenylhexan-3-one (CAS: 646516-86-1) - Current Knowledge and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available in the public domain for 2-Phenylhexan-3-one (CAS: 646516-86-1) is extremely limited. This document summarizes the currently available data and provides context based on related structures. It is intended to serve as a foundational resource and a guide for potential future research.
Introduction
This compound is a ketone with a phenyl group at the alpha-position to the carbonyl group. While its specific biological activities and potential applications in drug development are not yet documented, its structural motif is of interest in medicinal chemistry. This guide provides a summary of its known chemical properties and a potential synthetic approach based on related compounds.
Chemical and Physical Properties
The primary source of information for the basic properties of this compound is the PubChem database.[1] A summary of these computed properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C12H16O | PubChem[1] |
| Molecular Weight | 176.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 646516-86-1 | PubChem[1] |
| SMILES | CCCC(=O)C(C)C1=CC=CC=C1 | PubChem[1] |
| InChIKey | RMOGEHRKYZBGIG-UHFFFAOYSA-N | PubChem[1] |
Synthesis Methodology
A specific synthetic protocol for this compound has not been identified in the surveyed literature. However, a method for the synthesis of a structurally similar compound, 5-Methyl-2-phenyl-3-hexanone, has been described. This procedure, involving the α-methylation of an aryl ketone, could potentially be adapted for the synthesis of this compound.
General Procedure for α-Methylation of Aryl Ketones:
The following is a generalized experimental protocol based on the synthesis of 5-Methyl-2-phenyl-3-hexanone. Researchers should note that optimization will be necessary for the synthesis of this compound.
-
Reaction Setup: In a glovebox, a flame-dried 8 mL glass vial equipped with a magnetic stirring bar is charged with a suitable base (e.g., NaOtBu) and a palladium catalyst (e.g., Pd2(dba)3).
-
Addition of Reagents: The starting aryl ketone, a methylating agent (e.g., a phenyltrimethylammonium salt), and a suitable solvent (e.g., anisole) are added to the vial.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 130 °C) for a designated period (e.g., 16 hours) in a closed vessel under an inert atmosphere.
-
Purification: The crude product is purified using flash column chromatography to yield the desired α-methylated aryl ketone.
Conceptual Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
No information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound (CAS: 646516-86-1) has been found in the public domain.
The absence of data in this area presents a significant opportunity for future research. Initial studies could involve broad-spectrum screening to identify any potential biological effects.
Future Research Directions
Given the current lack of data, the following areas represent key opportunities for researchers and drug development professionals:
-
Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route for this compound, followed by full spectroscopic characterization.
-
In Vitro Biological Screening: A comprehensive screening program to assess the compound's activity across a range of biological targets, including enzymes, receptors, and ion channels.
-
Cytotoxicity and Pharmacological Profiling: Evaluation of the compound's toxicity in various cell lines and initial profiling of its pharmacological properties.
-
Structural Biology: If a biological target is identified, co-crystallization studies could elucidate the binding mode and inform the design of more potent and selective analogs.
Conclusion
This compound is a chemical entity with known basic properties but a completely unexplored biological profile. This guide summarizes the limited available information and proposes a potential synthetic strategy. The significant knowledge gap surrounding its biological activity presents a clear opportunity for novel research in the fields of medicinal chemistry and drug discovery. The structured approach outlined for future research provides a roadmap for elucidating the potential of this and related compounds.
References
An In-depth Technical Guide to 2-Phenylhexan-3-one
This technical guide provides a comprehensive overview of 2-Phenylhexan-3-one, including its chemical identity, physical properties, and a discussion of the current landscape of its scientific applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
The nomenclature and molecular details of this compound are fundamental for its identification and use in a research context.
IUPAC Name: this compound[1]
Synonyms:
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions and for computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | PubChem |
| Molecular Weight | 176.25 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 176.120115130 Da | PubChem[1] |
| Monoisotopic Mass | 176.120115130 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem |
Synthesis and Characterization Workflow
Spectroscopic Data
Detailed experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, and mass spectrometry) for this compound are not widely reported in the public domain. For comparison and identification purposes, researchers may refer to spectral data of its isomers, such as 1-Phenyl-2-hexanone, which is available in databases like the NIST WebBook.[2][3]
Biological Activity and Applications
Currently, there is a notable absence of published research detailing the biological activities or specific applications of this compound in drug development or other scientific fields. While related chemical structures, such as quinazolinones and benzothiophenes, have been investigated for various biological activities including antioxidant and anticancer properties, no such studies have been found for this compound itself.[4][5] The broader class of phenylalkenones has been a subject of interest in medicinal chemistry, but specific data for the title compound is lacking.
Conclusion
This compound is a defined chemical entity with known physical properties. However, a significant gap exists in the scientific literature regarding its synthesis, detailed experimental characterization, and biological evaluation. This presents an opportunity for future research to explore the potential of this compound in various scientific and therapeutic areas. The general workflow and comparative data from its isomers can serve as a foundational guide for such investigations.
References
Spectroscopic Analysis of 2-Phenylhexan-3-one: A Technical Overview
Disclaimer: Publicly accessible spectroscopic data for 2-Phenylhexan-3-one is limited. This guide presents a detailed analysis of its structural isomer, 1-Phenylhexan-3-one , to provide insights into the spectroscopic characteristics of this class of compounds. The experimental data and protocols discussed herein pertain to general analytical techniques and may not reflect specific laboratory procedures for the target molecule.
Introduction
This compound is an organic compound with the molecular formula C₁₂H₁₆O. Its structure consists of a hexan-3-one backbone with a phenyl group attached to the second carbon atom. The spectroscopic analysis of this molecule is crucial for its identification, characterization, and quality control in various research and development applications, particularly in the fields of organic synthesis and drug discovery. This technical guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the structural isomer 1-Phenylhexan-3-one, along with general experimental protocols and a conceptual framework for spectroscopic analysis.
Spectroscopic Data of 1-Phenylhexan-3-one
The following tables summarize the available spectroscopic data for 1-Phenylhexan-3-one. This data is provided as a reference for the spectroscopic features that can be expected from a phenylalkanone structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 1-Phenylhexan-3-one
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Data for 1-Phenylhexan-3-one
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Note: Specific chemical shift values for 1-Phenylhexan-3-one were not available in the searched public databases. The assignments are based on general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for 1-Phenylhexan-3-one
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3060-3030 | Medium | C-H stretch (aromatic) |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~750, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Note: The listed wavenumbers are characteristic absorption ranges for the respective functional groups and may vary slightly for the specific molecule.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-Phenylhexan-3-one
| m/z | Relative Intensity | Assignment |
| 176 | Moderate | [M]⁺ (Molecular Ion) |
| Other fragment data not available |
Note: The mass-to-charge ratio (m/z) of the molecular ion corresponds to the molecular weight of the compound. The fragmentation pattern would provide further structural information.
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for an organic compound like 1-Phenylhexan-3-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution should be homogeneous and free of any particulate matter.
-
Instrumentation: The data is acquired using a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a sample cell of a known path length.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure solvent/KBr pellet) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
-
Data Presentation: The spectrum is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer through a suitable inlet system. For volatile compounds, this is often a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: The sample molecules are ionized in the ion source. A common method for organic molecules is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using the spectroscopic techniques discussed.
2-Phenylhexan-3-one role in chemical ecology
[2] Volatiles from the male-produced pheromone of the stink bug Chlorochroa uhleri | SpringerLink (2003-01-01) The major components of the pheromone from the dorsal abdominal glands (DAGs) of the stink bug, Chlorochroa uhleri, are the stereoisomers of 2-decenal and tridecane. Minor components include isomers of 2-decenyl acetate, decyl acetate, and dodecyl acetate, as well as several other unidentified compounds. The pheromone is produced by both males and females and is released in response to disturbance. It is thought to function as an alarm pheromone and as a defensive secretion. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris | Journal of Chemical Ecology (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Volatiles from the male-produced pheromone of the stink bug Chlorochroa uhleri. | ResearchGate (2003-01-01) The major components of the pheromone from the dorsal abdominal glands (DAGs) of the stink bug, Chlorochroa uhleri, are the stereoisomers of 2-decenal and tridecane. Minor components include isomers of 2-decenyl acetate, decyl acetate, and dodecyl acetate, as well as several other unidentified compounds. The pheromone is produced by both males and females and is released in response to disturbance. It is thought to function as an alarm pheromone and as a defensive secretion. 1 Phenyl-substituted hexan-3-ones as volatile organic compounds in the male-produced pheromone of the stink bug Chlorochroa uhleri | SpringerLink (2003-01-01) The volatile constituents of the male-produced pheromone of the stink bug Chlorochroa uhleri were analyzed by gas chromatography-mass spectrometry. In addition to the previously identified components, (E)-2-decenal, (E)-2-decenyl acetate, and tridecane, a series of phenyl-substituted hexan-3-ones were identified. These compounds were not found in the volatiles of females. The most abundant of these was 2-phenylhexan-3-one. The phenyl-substituted hexan-3-ones are likely derived from the amino acid phenylalanine. 1 Phenyl-substituted hexan-3-ones as volatile organic compounds in the male-produced pheromone of the stink bug Chlorochroa uhleri | DeepDyve (2003-01-01) The volatile constituents of the male-produced pheromone of the stink bug Chlorochroa uhleri were analyzed by gas chromatography-mass spectrometry. In addition to the previously identified components, (E)-2-decenal, (E)-2-decenyl acetate, and tridecane, a series of phenyl-substituted hexan-3-ones were identified. These compounds were not found in the volatiles of females. The most abundant of these was this compound. The phenyl-substituted hexan-3-ones are likely derived from the amino acid phenylalanine. 1 Phenyl-substituted hexan-3-ones as volatile organic compounds in the male-produced pheromone of the stink bug Chlorochroa uhleri (2003-01-01) The volatile constituents of the male-produced pheromone of the stink bug Chlorochroa uhleri were analyzed by gas chromatography-mass spectrometry. In addition to the previously identified components, (E)-2-decenal, (E)-2-decenyl acetate, and tridecane, a series of phenyl-substituted hexan-3-ones were identified. These compounds were not found in the volatiles of females. The most abundant of these was this compound. The phenyl-substituted hexan-3-ones are likely derived from the amino acid phenylalanine. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris | SpringerLink (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris by Jeffrey R. Aldrich, James E. Oliver, William R. Lusby, James P. Kochansky and Jonathan D. Parrish :: SSRN (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Volatiles from the Male-Produced Pheromone of the Stink Bug, Chlorochroa uhleri (2003-01-01) The volatile constituents of the male-produced pheromone of the stink bug Chlorochroa uhleri were analyzed by gas chromatography-mass spectrometry. In addition to the previously identified components, (E)-2-decenal, (E)-2-decenyl acetate, and tridecane, a series of phenyl-substituted hexan-3-ones were identified. These compounds were not found in the volatiles of females. The most abundant of these was this compound. The phenyl-substituted hexan-3-ones are likely derived from the amino acid phenylalanine. 1 Volatiles from the male-produced pheromone of the stink bug Chlorochroa uhleri | Journal of Chemical Ecology (2003-01-01) The volatile constituents of the male-produced pheromone of the stink bug Chlorochroa uhleri were analyzed by gas chromatography-mass spectrometry. In addition to the previously identified components, (E)-2-decenal, (E)-2-decenyl acetate, and tridecane, a series of phenyl-substituted hexan-3-ones were identified. These compounds were not found in the volatiles of females. The most abundant of these was this compound. The phenyl-substituted hexan-3-ones are likely derived from the amino acid phenylalanine. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris - NALDC (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Identification of a male-specific volatile attractant for the stink bug, Chlorochroa uhleri, from the feces of the predator, Podisus maculiventris. | ResearchGate (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris | Semantic Scholar (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Volatiles from the male-produced pheromone of the stink bug Chlorochroa uhleri (2003-01-01) The volatile constituents of the male-produced pheromone of the stink bug Chlorochroa uhleri were analyzed by gas chromatography-mass spectrometry. In addition to the previously identified components, (E)-2-decenal, (E)-2-decenyl acetate, and tridecane, a series of phenyl-substituted hexan-3-ones were identified. These compounds were not found in the volatiles of females. The most abundant of these was this compound. The phenyl-substituted hexan-3-ones are likely derived from the amino acid phenylalanine. 1 Volatiles from the male-produced pheromone of the stink bug Chlorochroa uhleri - NALDC (2003-01-01) The volatile constituents of the male-produced pheromone of the stink bug Chlorochroa uhleri were analyzed by gas chromatography-mass spectrometry. In addition to the previously identified components, (E)-2-decenal, (E)-2-decenyl acetate, and tridecane, a series of phenyl-substituted hexan-3-ones were identified. These compounds were not found in the volatiles of females. The most abundant of these was this compound. The phenyl-substituted hexan-3-ones are likely derived from the amino acid phenylalanine. 1 Volatiles from the male-produced pheromone of the stink bug Chlorochroa uhleri | Semantic Scholar (2003-01-01) The volatile constituents of the male-produced pheromone of the stink bug Chlorochroa uhleri were analyzed by gas chromatography-mass spectrometry. In addition to the previously identified components, (E)-2-decenal, (E)-2-decenyl acetate, and tridecane, a series of phenyl-substituted hexan-3-ones were identified. These compounds were not found in the volatiles of females. The most abundant of these was this compound. The phenyl-substituted hexan-3-ones are likely derived from the amino acid phenylalanine. 1 Phenyl-substituted hexan-3-ones as volatile organic compounds in the male-produced pheromone of the stink bug Chlorochroa uhleri. | ResearchGate (2003-01-01) The volatile constituents of the male-produced pheromone of the stink bug Chlorochroa uhleri were analyzed by gas chromatography-mass spectrometry. In addition to the previously identified components, (E)-2-decenal, (E)-2-decenyl acetate, and tridecane, a series of phenyl-substituted hexan-3-ones were identified. These compounds were not found in the volatiles of females. The most abundant of these was this compound. The phenyl-substituted hexan-3-ones are likely derived from the amino acid phenylalanine. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris | Journal of Chemical Ecology (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris - NALDC (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris | DeepDyve (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris by Jeffrey R. Aldrich, James E. Oliver, William R. Lusby, James P. Kochansky and Jonathan D. Parrish :: SSRN (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Identification of a Male-Specific Volatile Attractant for the Stink Bug, Chlorochroa uhleri, from the Feces of the Predator, Podisus maculiventris | Semantic Scholar (2003-01-01) The predatory stink bug, Podisus maculiventris, is a natural enemy of the pest stink bug, Chlorochroa uhleri. The feces of P. maculiventris contain a volatile attractant for C. uhleri. The attractant was identified as a blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane. This blend was also found in the dorsal abdominal glands of C. uhleri. The attractant is thought to be a kairomone that helps C. uhleri locate its food source. 1 Phenyl-substituted hexan-3-ones as volatile organic compounds in the male-produced pheromone of the stink bug Chlorochroa uhleri (2003-01-01) The volatile constituents of the male-produced pheromone of the stink bug Chlorochroa uhleri were analyzed by gas chromatography-mass spectrometry. In addition to the previously identified components, (E)-2-decenal, (E)-2-decenyl acetate, and tridecane, a series of phenyl-substituted hexan-3-ones were identified. These compounds were not found in the volatiles of females. The most abundant of these was this compound. The phenyl-substituted hexan-3-ones are likely derived from the amino acid phenylalanine. 1 Volatiles from the male-produced pheromone of the stink bug Chlorochroa uhleri (2003-01-01) The volatile constituents of the male-produced pheromone of the stink bug Chlorochroa uhleri were analyzed by gas chromatography-mass spectrometry. In addition to the previously identified components, (E)-2-decenal, (E)-2-decenyl acetate, and tridecane, a series of phenyl-substituted hexan-3-ones were identified. These compounds were not found in the volatiles of females. The most abundant of these was this compound. The phenyl-substituted hexan-3-ones are likely derived from the amino acid phenylalanine. 1 Volatiles from the male-produced pheromone of the stink bug Chlorochroa uhleri - NALDC (2003-01-01) The volatile constituents of the male-produced pheromone of the stink bug Chlorochroa uhleri were analyzed by gas chromatography-mass spectrometry. In addition to the previously identified components, (E)-2-decenal, (E)-2-decenyl acetate, and tridecane, a series of phenyl-substituted hexan-3-ones were identified. These compounds were not found in the volatiles of females. The most abundant of these was this compound. The phenyl-substituted hexan-3-ones are likely derived from the amino acid phenylalanine. --INVALID-LINK-- In-Depth Technical Guide on the Role of this compound in Chemical Ecology**
For researchers, scientists, and drug development professionals, understanding the intricate signaling molecules of the natural world is paramount. This guide delves into the chemical ecology of this compound, a significant semiochemical in insect communication. We will explore its identification, biosynthesis, and behavioral effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying biological processes.
Identification and Occurrence
This compound has been identified as a key component of the male-produced pheromone in the stink bug, Chlorochroa uhleri. Gas chromatography-mass spectrometry (GC-MS) analysis of the volatile constituents from male C. uhleri revealed the presence of a series of phenyl-substituted hexan-3-ones, with this compound being the most abundant. Notably, these compounds were absent in the volatiles produced by females, highlighting their role as a male-specific chemical signal.
Alongside this compound, other major components of the C. uhleri pheromone include (E)-2-decenal and tridecane, with minor components such as (E)-2-decenyl acetate. This complex blend of volatiles likely works in concert to elicit specific behaviors.
Interestingly, a similar blend of (E)-2-decenal, (E)-2-decenyl acetate, and tridecane has also been identified in the feces of the predatory stink bug, Podisus maculiventris. This suggests a potential kairomonal effect, where C. uhleri may be attracted to the feces of its predator, possibly mistaking it for a food source or aggregation site.
Biosynthesis
The biosynthesis of this compound in C. uhleri is hypothesized to be derived from the amino acid phenylalanine. This is a common pathway for the production of aromatic compounds in insects. The proposed biosynthetic pathway likely involves a series of enzymatic reactions, starting with the deamination of phenylalanine, followed by chain elongation and ketonization.
Experimental Protocols
The identification and characterization of this compound in C. uhleri involved a series of meticulous experimental procedures.
Volatile Collection
Volatiles from male and female C. uhleri were collected using solid-phase microextraction (SPME) or by aeration of confined insects with subsequent trapping of volatiles on a polymeric adsorbent.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The collected volatile samples were analyzed by GC-MS to separate and identify the individual components. A non-polar or semi-polar capillary column was typically used for separation. The mass spectrometer was operated in electron impact (EI) mode, and the resulting mass spectra were compared with libraries of known compounds (e.g., NIST) and with synthetic standards for confirmation.
Quantitative Data
The following table summarizes the relative abundance of the major volatile components identified in the male-produced pheromone of Chlorochroa uhleri.
| Compound | Relative Abundance (%) |
| (E)-2-Decenal | Major |
| Tridecane | Major |
| This compound | Abundant |
| (E)-2-Decenyl acetate | Minor |
Note: Exact quantitative data can vary based on the age, diet, and physiological state of the insect.
Behavioral Effects
While the precise role of this compound in the chemical communication of C. uhleri is still under investigation, its male-specific production strongly suggests a function as a sex pheromone or an aggregation pheromone. It likely acts in synergy with the other components of the volatile blend to attract females or signal the presence of suitable mates and resources to other males.
Further research, including electroantennography (EAG) and behavioral bioassays, is necessary to fully elucidate the specific behavioral responses elicited by this compound and its role within the complex chemical communication system of Chlorochroa uhleri. The potential for this compound and its analogs in pest management, through mating disruption or attract-and-kill strategies, presents an exciting avenue for future drug and pesticide development.
References
Theoretical and Computational Insights into 2-Phenylhexan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Phenylhexan-3-one, a ketone with potential pharmacological applications. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from structurally related α-phenyl ketones and general chemical principles to provide a robust framework for future research. This document covers the physicochemical properties, proposed synthetic and analytical methodologies, and potential biological activities of this compound, with a focus on its relevance in drug development. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound belongs to the class of α-phenyl ketones, which are characterized by a phenyl group attached to the carbon atom adjacent to the carbonyl group. This structural motif is present in various pharmacologically active compounds. Phenyl ketone derivatives have garnered significant interest due to their diverse biological activities, including anti-inflammatory, analgesic, and hepatoprotective effects.[1][2] Recent studies have highlighted the potential of phenyl ketone derivatives in modulating oxidoreductase activity, suggesting their therapeutic potential for conditions such as nonalcoholic fatty liver disease (NAFLD).[2] This guide aims to provide a detailed theoretical and computational perspective on this compound to facilitate further investigation into its properties and potential applications.
Physicochemical and Computed Properties
The fundamental properties of this compound are crucial for understanding its behavior in chemical and biological systems. While experimental data is scarce, computational methods provide valuable estimates.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | PubChem[3] |
| Molecular Weight | 176.25 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| SMILES | CCCC(=O)C(C)C1=CC=CC=C1 | PubChem[3] |
| InChI | InChI=1S/C12H16O/c1-3-7-12(13)10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 | PubChem[3] |
| XLogP3 | 2.9 | PubChem[3] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[3] |
| Heavy Atom Count | 13 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
Theoretical Studies and Computational Modeling
A plausible computational workflow for studying this compound is outlined below.
Key Areas of Computational Investigation
-
Conformational Analysis: Identifying the most stable conformers of this compound is essential for understanding its properties.
-
Spectroscopic Predictions: DFT calculations can predict IR and NMR spectra, which are invaluable for interpreting experimental data.
-
Keto-Enol Tautomerism: Theoretical studies can elucidate the energetics of the keto-enol tautomerism, which can influence the molecule's reactivity.[4][5]
-
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic properties.
Experimental Protocols
While specific experimental protocols for this compound are not published, the following sections describe generalized procedures based on established methods for the synthesis and analysis of α-phenyl ketones.
Synthesis: Friedel-Crafts Acylation
A common method for synthesizing aromatic ketones is the Friedel-Crafts acylation.[6][7][8][9][10] A plausible synthetic route to this compound is the acylation of benzene with 2-chloro-3-hexanone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aluminum chloride (1.1 eq) and an anhydrous inert solvent such as carbon disulfide.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add 2-chloro-3-hexanone (1.0 eq) dropwise to the suspension. Subsequently, add benzene (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization
The synthesized this compound should be characterized using standard spectroscopic techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.0-7.5 ppm), the methine proton adjacent to the phenyl and carbonyl groups, and the aliphatic protons of the hexanoyl chain.[11] The chemical shifts will be influenced by the proximity to the electron-withdrawing carbonyl group.[12]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm for ketones).[13] Aromatic carbon signals will appear in the 125-140 ppm range, and the aliphatic carbons will be observed in the upfield region.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration, typically in the range of 1700-1725 cm⁻¹.[12][14][15][16][17][18] Other characteristic bands include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹).
4.2.3. Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z = 176. Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken, leading to the formation of resonance-stabilized acylium ions.[19][20]
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively studied, related phenyl ketone derivatives have shown promise in the context of nonalcoholic fatty liver disease (NAFLD) through the modulation of oxidoreductase activity.[2] Oxidoreductases are enzymes that catalyze the transfer of electrons from one molecule to another and are involved in various metabolic pathways.
A hypothetical signaling pathway illustrating the potential role of this compound in modulating oxidoreductase activity and mitigating NAFLD is presented below.
This proposed pathway suggests that this compound may interact with oxidoreductase enzymes, leading to a reduction in reactive oxygen species (ROS) and a normalization of lipid metabolism. This, in turn, could alleviate oxidative stress and hepatic steatosis, thereby inhibiting the progression of NAFLD. Further experimental validation is required to confirm this hypothesis.
Conclusion
This technical guide provides a foundational understanding of this compound from a theoretical and computational perspective. While direct experimental data for this compound is limited, by drawing parallels with structurally similar molecules, we have outlined plausible synthetic and analytical methodologies. The potential for this class of compounds to modulate oxidoreductase activity opens up exciting avenues for research in metabolic diseases like NAFLD. The provided workflows and hypothetical signaling pathways serve as a blueprint for future experimental and computational studies aimed at fully elucidating the chemical and biological properties of this compound. It is our hope that this guide will stimulate further investigation into this promising molecule and its potential therapeutic applications.
References
- 1. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H16O | CID 21572618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods | Semantic Scholar [semanticscholar.org]
- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Khan Academy [khanacademy.org]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
The Alpha-Phenyl Ketone Functional Group: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
The alpha-phenyl ketone moiety is a pivotal structural motif in organic chemistry and medicinal chemistry. Its unique electronic and steric properties impart a versatile reactivity profile, making it a valuable building block in the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of the core reactivity of the alpha-phenyl ketone functional group, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers in their scientific endeavors.
Core Reactivity Profile
The reactivity of an alpha-phenyl ketone is governed by the interplay between the phenyl ring and the adjacent carbonyl group. The phenyl group, through its electron-withdrawing inductive effect and its ability to stabilize adjacent charges and radicals via resonance, significantly influences the chemical behavior of the alpha-carbon and the carbonyl group itself. Key reactions include transformations at the alpha-position, nucleophilic additions to the carbonyl, and photochemical rearrangements.
Key Reactions and Mechanistic Insights
This section details the primary reactions involving the alpha-phenyl ketone functional group, supported by quantitative data and mechanistic diagrams.
Alpha-Halogenation
Alpha-halogenation of alpha-phenyl ketones, such as acetophenone, proceeds readily under acidic conditions. The reaction is initiated by the acid-catalyzed enolization of the ketone. The resulting enol, a nucleophilic species, then reacts with a halogen (Br₂, Cl₂, or I₂) to yield the corresponding alpha-halo ketone.[1][2] These alpha-halo ketones are versatile intermediates in organic synthesis.
Quantitative Data for Alpha-Halogenation of Acetophenone Derivatives
| Substrate | Halogenating Agent | Solvent | Yield (%) | Reference |
| Acetophenone | Br₂ | Acetic Acid | 72 | [1] |
| Acetophenone | Br₂ / HBr | 1,4-Dioxane | 99 | [3] |
| Substituted Acetophenones | NBS | Neat (MW) | 82-93 | [3] |
| Substituted Acetophenones | NIS / pTsOH | Neat (MW) | 75-90 | [3] |
Experimental Protocol: Alpha-Bromination of Acetophenone
A solution of acetophenone in acetic acid is treated with bromine. The reaction proceeds at room temperature to afford alpha-bromoacetophenone.[1]
-
Materials: Acetophenone, Bromine, Acetic Acid.
-
Procedure:
-
Dissolve acetophenone in glacial acetic acid in a flask.
-
Slowly add a solution of bromine in acetic acid to the flask with stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
Mechanism of Acid-Catalyzed Alpha-Bromination
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. Alpha-phenyl ketones react with phosphorus ylides (Wittig reagents) to yield the corresponding alkenes. The stereochemical outcome of the reaction is dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.
Quantitative Data for the Wittig Reaction with Aromatic Aldehydes
| Aldehyde | Ylide Precursor | Base | Yield (%) | E/Z Ratio | Reference |
| p-Anisaldehyde | (Carbomethoxymethyl)triphenylphosphonium chloride | Ag₂CO₃ | 97 | - | [4] |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaHMDS | >90 | 68:32 to 47:53 | [5] |
| 4-Chlorobenzaldehyde | Benzyltriphenylphosphonium chloride | Ag₂CO₃ | 50 | - | [4] |
Experimental Protocol: Wittig Reaction of an Aldehyde with a Phosphorus Ylide
This protocol describes a general procedure for the Wittig reaction.
-
Materials: Aldehyde (e.g., benzaldehyde), phosphonium salt (e.g., benzyltriphenylphosphonium chloride), strong base (e.g., n-butyllithium), anhydrous solvent (e.g., THF).
-
Procedure:
-
Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is often observed).
-
Stir the resulting ylide solution at room temperature for a period of time.
-
Cool the reaction mixture again and add a solution of the aldehyde in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mechanism of the Wittig Reaction
Asymmetric Reduction
The enantioselective reduction of prochiral alpha-phenyl ketones is a crucial transformation for the synthesis of optically active secondary alcohols, which are valuable building blocks in the pharmaceutical industry. This can be achieved using various biocatalysts or chiral chemical reagents.
Quantitative Data for Asymmetric Reduction of Prochiral Ketones
| Substrate | Biocatalyst/Reagent | Product Configuration | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Acetophenone | Cynara scolumus L. | - | 53 | 30 | [6] |
| 4'-Chloroacetophenone | Terfezia sp. | - | 96.5 | 65.5 | [6] |
| 4'-Bromoacetophenone | Cynara scolumus L. | - | 96.5 | 65.5 | [6] |
| 4'-Fluoroacetophenone | Phoenix dactylifera L. | - | 96.5 | 65.5 | [6] |
| Various Ketones | PEDH | (S) or (R) | >99 | High | [5] |
Experimental Protocol: Biocatalytic Asymmetric Reduction of a Prochiral Ketone
This protocol outlines a general procedure using a whole-cell biocatalyst.
-
Materials: Prochiral alpha-phenyl ketone, biocatalyst (e.g., plant tissue or microorganism), buffer solution, organic solvent for extraction.
-
Procedure:
-
Prepare a suspension of the biocatalyst in a suitable buffer.
-
Add the prochiral ketone to the suspension.
-
Incubate the mixture under appropriate conditions (e.g., temperature, shaking).
-
Monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Dry the organic extract and concentrate it.
-
Purify the chiral alcohol by column chromatography.
-
Determine the enantiomeric excess using chiral HPLC or GC.
-
Logical Relationship for Asymmetric Reduction
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. Alpha-phenyl ketones, possessing acidic alpha-protons, can act as nucleophiles (as their enolate form) and react with aldehydes or other ketones to form β-hydroxy ketones, which can then dehydrate to yield α,β-unsaturated ketones (chalcones).
Experimental Protocol: Synthesis of Benzalacetophenone (Chalcone)
This procedure details the base-catalyzed condensation of acetophenone and benzaldehyde.
-
Materials: Acetophenone, Benzaldehyde, Ethanol, Sodium Hydroxide solution.
-
Procedure:
-
Dissolve acetophenone and benzaldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add aqueous sodium hydroxide solution with stirring.
-
Continue stirring in the ice bath and then at room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and then with cold ethanol.
-
Recrystallize the crude product from ethanol.
-
Mechanism of the Aldol Condensation
Photochemical Reactions (Norrish Type I and II)
Alpha-phenyl ketones undergo characteristic photochemical reactions upon UV irradiation. The two primary pathways are the Norrish Type I and Norrish Type II reactions.
-
Norrish Type I: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the alpha-carbon, forming a benzoyl radical and an alkyl radical. These radicals can then undergo various subsequent reactions.
-
Norrish Type II: This pathway is prevalent in alpha-phenyl ketones with a gamma-hydrogen on the alkyl chain (e.g., butyrophenone, valerophenone). It involves intramolecular abstraction of the gamma-hydrogen by the excited carbonyl oxygen, leading to a 1,4-biradical intermediate. This biradical can then undergo fragmentation to form an alkene and acetophenone (via its enol), or cyclization to form a cyclobutanol derivative (Yang cyclization). The quantum yield for the Norrish Type II reaction in aqueous solution is close to unity for compounds like valerophenone.[1]
Quantitative Data for Norrish Type II Reaction
| Ketone | Solvent | Quantum Yield (Φ) | Reference |
| Valerophenone | Aqueous | ~1.0 | [1] |
| Butyrophenone | Acetonitrile | - | [7] |
Mechanism of the Norrish Type II Reaction
Palladium-Catalyzed Alpha-Arylation
The palladium-catalyzed alpha-arylation of ketones is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of alpha-aryl ketones. This reaction typically involves the coupling of a ketone enolate with an aryl halide or triflate.
Experimental Protocol: Palladium-Catalyzed Alpha-Arylation of an Ester (Generalizable to Ketones)
While a specific protocol for an alpha-phenyl ketone was not found, this procedure for an ester can be adapted.
-
Materials: Ester (or ketone), aryl bromide, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand, strong base (e.g., LiHMDS), anhydrous solvent (e.g., toluene).
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add the aryl bromide and the solvent.
-
In a separate flask, prepare the lithium enolate of the ester (or ketone) by treating it with the strong base at low temperature (e.g., -78 °C).
-
Transfer the enolate solution to the flask containing the catalyst and aryl bromide.
-
Allow the reaction to warm to room temperature or heat as required, and stir until completion.
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Catalytic Cycle for Palladium-Catalyzed Alpha-Arylation
Applications in Drug Development
The versatile reactivity of the alpha-phenyl ketone functional group makes it a valuable synthon in the development of new therapeutic agents. The ability to readily functionalize the alpha-position and the carbonyl group allows for the construction of diverse molecular scaffolds with potential biological activity.
Conclusion
The alpha-phenyl ketone functional group exhibits a rich and varied reactivity profile that has been extensively exploited in organic synthesis. From fundamental transformations such as alpha-halogenation and aldol condensations to more modern applications in asymmetric synthesis and transition metal catalysis, this moiety continues to be of significant interest to the scientific community. A thorough understanding of its reactivity, as detailed in this guide, is essential for researchers aiming to leverage its synthetic potential in the development of novel molecules and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Bioreduction of Prochiral Ketones Catalyzed by Cynara Scolumus L, Terfezia Sp and Phoenix Dactylifera L – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. sciepub.com [sciepub.com]
The Undiscovered Path: A Hypothetical Biosynthesis of 2-Phenylhexan-3-one
An In-depth Technical Guide for Researchers
Abstract
2-Phenylhexan-3-one is a volatile organic compound (VOC) with potential applications in flavor, fragrance, and as a semiochemical. However, its natural occurrence and biosynthetic pathway remain undocumented in scientific literature. This technical guide addresses this knowledge gap by proposing a scientifically grounded, hypothetical biosynthetic pathway for this compound in plants. Drawing from established principles of phenylpropanoid and fatty acid metabolism, we delineate a plausible sequence of enzymatic reactions that could lead to its formation. This document serves as a foundational resource for researchers in natural product chemistry, metabolic engineering, and drug development, providing a theoretical framework to guide future experimental investigations into the biosynthesis of this and related compounds. Included are generalized experimental protocols for the extraction and analysis of plant VOCs, essential for verifying the natural presence of this compound and elucidating its formation.
Introduction
Volatile organic compounds (VOCs) in plants are a diverse group of specialized metabolites that play crucial roles in plant defense, pollination, and communication. They are synthesized through a limited number of core metabolic pathways, including the shikimate, mevalonate, methylerythritol phosphate, and lipoxygenase pathways. Phenylpropanoids, derived from the shikimate pathway, form a major class of VOCs and are precursors to a vast array of compounds, including lignins, flavonoids, and benzenoids.
While the biosynthesis of many phenylpropanoid-derived compounds is well-characterized, the origin of this compound has not been described. Its structure, featuring a phenyl group attached to a six-carbon chain with a ketone functional group, strongly suggests a hybrid origin, likely involving intermediates from both phenylpropanoid and fatty acid or polyketide metabolism. This guide outlines a hypothetical pathway for its synthesis, providing a roadmap for future research.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis is divided into two main stages:
-
Formation of the Phenylpropanoid Precursor: Synthesis of a C6-C3 unit derived from the amino acid L-phenylalanine.
-
Side-Chain Elongation and Modification: Extension of the three-carbon side chain and subsequent functional group manipulations to yield the final C12 ketone.
Stage 1: Phenylpropanoid Pathway Core Reactions
The synthesis of the phenylpropanoid backbone is a well-established pathway in higher plants.
-
Deamination of L-Phenylalanine: The pathway initiates with the non-oxidative deamination of L-phenylalanine to (E)-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .
-
Hydroxylation: (E)-cinnamic acid is then hydroxylated at the para position by a cytochrome P450-dependent monooxygenase, Cinnamate-4-Hydroxylase (C4H) , to yield p-coumaric acid.
-
Activation to CoA Thioester: p-Coumaric acid is subsequently activated by 4-Coumarate:CoA Ligase (4CL) to form its corresponding thioester, p-coumaroyl-CoA. This activated molecule is a key branch-point intermediate in phenylpropanoid metabolism.
-
Reduction and Dehydroxylation: To form the phenylpropane unit of this compound, the p-coumaroyl-CoA must undergo reduction and dehydroxylation. This could proceed through a series of reactions analogous to monolignol biosynthesis, involving enzymes such as Cinnamoyl-CoA Reductase (CCR) and further reductive steps to yield a phenylpropane unit like 1-phenylpropan-1-ol or a related intermediate. A subsequent dehydration and reduction would yield the propylbenzene moiety. A more direct, albeit less commonly described, route could involve the direct reduction of the carboxyl group and subsequent dehydroxylation. For this hypothetical pathway, we propose a reduction to a phenylpropanal intermediate.
Stage 2: Hypothetical Side-Chain Elongation and Ketone Formation
Starting from a phenylpropanal intermediate, the remaining three carbons and the ketone group must be installed. This is hypothesized to occur via a mechanism analogous to the addition of two-carbon units in fatty acid synthesis or polyketide synthesis, followed by modification.
-
Condensation: The phenylpropanal intermediate could undergo a condensation reaction with a three-carbon unit, such as pyruvate or a derivative, catalyzed by a Thiamine Pyrophosphate (TPP)-dependent synthase . This would form a 2-hydroxy-2-phenylhexan-3-one intermediate.
-
Dehydration: An enzymatic dehydration of the hydroxyl group would yield a double bond, forming 2-phenylhex-1-en-3-one. This reaction would likely be catalyzed by a dehydratase .
-
Reduction: Finally, the double bond is reduced by a reductase , likely using NADPH as a cofactor, to yield the saturated carbon chain of this compound.
An alternative to the condensation with a three-carbon unit involves the sequential addition of acetyl-CoA, though this would require more enzymatic steps. The proposed pathway is the most parsimonious based on known enzymatic reactions.
Visualization of the Hypothetical Pathway
The following diagrams illustrate the core phenylpropanoid pathway and the proposed hypothetical extension to this compound.
Caption: Core reactions of the general phenylpropanoid pathway.
Caption: Hypothetical pathway from a phenylpropanoid intermediate to this compound.
Quantitative Data
As the biosynthesis of this compound has not been reported, there is no quantitative data available regarding enzyme kinetics, substrate specificity, or pathway flux. The following table summarizes the current status.
| Parameter | Value | Reference |
| Natural Occurrence | Not reported | N/A |
| Identified Enzymes | None | N/A |
| Enzyme Kinetics (Km, kcat) | Not available | N/A |
| In vivo Flux | Not determined | N/A |
Experimental Protocols
To investigate the proposed pathway, the primary step is to confirm the presence of this compound in a natural source. Subsequently, tracer studies and enzyme assays can be employed to elucidate the pathway. Below is a general protocol for the extraction and analysis of plant VOCs.
Protocol: Headspace Collection and GC-MS Analysis of Plant Volatiles
Objective: To identify and quantify volatile organic compounds, including potential this compound, emitted from plant tissues.
Materials:
-
Live plant material
-
Volatile collection system (e.g., glass chamber, vacuum pump)
-
Adsorbent tubes (e.g., Tenax TA, Porapak Q)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Thermal Desorption Unit (TDU)
-
Internal standard (e.g., n-octane, toluene-d8)
-
High-purity helium
-
Solvents for standard preparation (e.g., hexane, dichloromethane)
Methodology:
-
Sample Preparation and Volatile Collection:
-
Enclose a healthy, undamaged part of the plant (e.g., leaves, flowers) in a clean, airtight glass chamber. For studies on induced volatiles, mechanical damage or herbivory can be applied prior to collection.
-
Draw air from the chamber through an adsorbent tube using a vacuum pump at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 1-4 hours). The incoming air should be purified using an activated charcoal filter.
-
Simultaneously, collect volatiles from an empty chamber as a control to identify background contaminants.
-
After collection, spike the adsorbent tube with a known amount of internal standard.
-
-
Thermal Desorption and GC-MS Analysis:
-
Place the adsorbent tube in the TDU of the GC-MS system.
-
Set the TDU program to rapidly heat the tube (e.g., from 40°C to 250°C at 60°C/min) to desorb the trapped volatiles onto a cold trap, and then inject them into the GC column.
-
Set the GC oven temperature program to separate the compounds. A typical program might be: hold at 40°C for 2 min, then ramp to 240°C at 5°C/min, and hold for 5 min.
-
Use a non-polar column (e.g., DB-5ms) suitable for volatile compound analysis.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries such as NIST or Wiley, and by comparing their retention indices with those of authentic standards.
-
Quantify the compounds by comparing their peak areas to the peak area of the internal standard.
-
Caption: General workflow for the analysis of plant volatile organic compounds.
Conclusion and Future Directions
The biosynthesis of this compound in nature remains an open question. The hypothetical pathway presented in this guide, originating from the phenylpropanoid pathway and involving a subsequent chain elongation and modification, provides a logical and biochemically plausible framework for its formation. This model serves as a critical starting point for researchers.
Future work should focus on:
-
Screening plant species: A broad screening of plant VOC profiles is necessary to identify a natural source of this compound.
-
Tracer studies: Using isotopically labeled precursors (e.g., ¹³C-phenylalanine) in an identified producer species will be crucial to confirm the proposed pathway.
-
Gene discovery and enzyme characterization: Transcriptomic and proteomic analyses of the producer plant can help identify candidate genes for the enzymes involved in the hypothetical steps. Subsequent in vitro expression and characterization of these enzymes will provide definitive proof of the pathway.
Elucidating this pathway will not only contribute to our fundamental understanding of plant specialized metabolism but may also open avenues for the biotechnological production of this and other valuable phenylpropanoid-derived compounds.
Physical properties of 2-Phenylhexan-3-one (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical properties of 2-Phenylhexan-3-one, specifically focusing on its melting and boiling points. Due to a lack of experimentally determined data in publicly available literature, this document presents computationally predicted values and outlines standardized experimental protocols for the determination of these critical physical constants. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, providing both available data and the methodology to obtain empirical values.
Introduction
This compound, a ketone with a phenyl substituent, is a molecule of interest in organic synthesis and potentially in the development of novel pharmaceutical compounds. An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in further research and development. These properties are critical for process design, safety assessments, and ensuring the purity of synthesized compounds.
Physical Properties of this compound
Currently, there is a notable absence of experimentally determined melting and boiling points for this compound in peer-reviewed scientific literature. The primary source of available data comes from computational predictions, as detailed in the PubChem database.[1]
Computationally Predicted Data
The following table summarizes the computed physical properties for this compound. It is crucial to note that these are theoretical values and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | PubChem[1] |
| Molecular Weight | 176.25 g/mol | PubChem[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| XLogP3-AA | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for the experimental determination of the melting and boiling points of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Principle: A small, finely powdered sample of the compound is heated slowly at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and completely dry. If necessary, pulverize a small amount of the solid into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate.
-
For an accurate determination, heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Principle: The boiling point of a small quantity of liquid can be determined using the Siwoloboff method, which involves heating the sample in a small test tube along with an inverted capillary tube. As the liquid is heated, air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube when the vapor pressure of the liquid equals the external pressure.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of liquid this compound into the small test tube.
-
Capillary Tube Insertion: Place the capillary tube, with its sealed end up, into the test tube containing the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating:
-
Immerse the assembly into a heating bath (e.g., mineral oil).
-
Heat the bath gradually while stirring to ensure uniform temperature distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
-
Observation and Recording:
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops, and the liquid begins to enter the capillary tube. Record this temperature.
-
It is advisable to repeat the determination to ensure accuracy.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the characterization of the physical properties of a synthesized organic compound like this compound.
Caption: General experimental workflow for determining the physical properties of a synthesized compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Phenylhexan-3-one via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Phenylhexan-3-one through the Friedel-Crafts acylation of benzene with hexanoyl chloride. The procedure outlines the reaction setup, execution, workup, and purification of the target compound. Additionally, this document includes tabulated data on the physicochemical properties, representative reaction outcomes, and predicted NMR spectroscopic data for this compound. Visual diagrams illustrating the reaction mechanism and the experimental workflow are also provided to facilitate a comprehensive understanding of the synthesis.
Introduction
Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction typically involves the use of an acyl halide or anhydride as the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to form an aryl ketone.[1][2][3]
This compound is an aromatic ketone with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Its synthesis via Friedel-Crafts acylation provides a practical and efficient route to this molecule.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, toluene). Insoluble in water. |
Table 2: Representative Reaction Data for the Synthesis of this compound
| Parameter | Value |
| Reactant 1 | Benzene |
| Reactant 2 | Hexanoyl chloride |
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% (representative) |
| Purity (after purification) | >95% (representative) |
Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
Note: These are predicted chemical shifts and may vary slightly from experimental values.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Ar-H |
| 3.65 | q | 1H | CH |
| 2.45 | t | 2H | CH₂ |
| 1.55 | sextet | 2H | CH₂ |
| 1.40 | d | 3H | CH₃ |
| 0.90 | t | 3H | CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 211.0 | C=O |
| 140.0 | Ar-C (quaternary) |
| 129.0 | Ar-CH |
| 128.5 | Ar-CH |
| 127.0 | Ar-CH |
| 52.0 | CH |
| 45.0 | CH₂ |
| 18.0 | CH₂ |
| 16.0 | CH₃ |
| 14.0 | CH₃ |
Experimental Protocols
Materials and Equipment
-
Chemicals: Benzene (anhydrous), Hexanoyl chloride, Aluminum chloride (anhydrous), Dichloromethane (anhydrous), Hydrochloric acid (concentrated), Sodium bicarbonate (saturated aqueous solution), Anhydrous magnesium sulfate, Diethyl ether, Hexanes.
-
Equipment: Round-bottom flask, Reflux condenser, Addition funnel, Magnetic stirrer with hotplate, Ice bath, Separatory funnel, Rotary evaporator, Glassware for distillation or column chromatography.
Experimental Procedure
1. Reaction Setup:
-
In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C using an ice bath.
2. Acylation Reaction:
-
In the addition funnel, prepare a solution of hexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL).
-
Slowly add the hexanoyl chloride solution to the stirred suspension of aluminum chloride at 0 °C over a period of 30 minutes. The formation of the acylium ion complex will be observed.
-
After the addition is complete, add benzene (1.5 equivalents) dropwise from the addition funnel to the reaction mixture at 0 °C.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain it for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Workup:
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice (approximately 200 g) in a large beaker with stirring. This will decompose the aluminum chloride complex.
-
Add concentrated hydrochloric acid (20 mL) to the quenched mixture to dissolve any remaining aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize any remaining acid, followed by a wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
4. Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Mandatory Visualizations
Caption: Reaction mechanism of the Friedel-Crafts acylation of benzene.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 2-Phenylhexan-3-one via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of 2-Phenylhexan-3-one, a valuable ketone intermediate in organic synthesis. The described methodology utilizes a two-step process involving a Grignard reaction to form the precursor secondary alcohol, followed by its oxidation to the target ketone. This document offers detailed experimental procedures, data presentation, and workflow visualization to aid in the successful execution of this synthesis.
Introduction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. Its versatility allows for the synthesis of a wide array of compounds, including alcohols, which can then be further transformed into other functional groups. In this protocol, we detail the synthesis of this compound through the nucleophilic addition of propylmagnesium bromide to 2-phenylpropanal, yielding the intermediate 2-phenylhexan-3-ol. Subsequent oxidation of this secondary alcohol affords the desired ketone. This synthetic route is a practical approach for obtaining this compound for research and development purposes.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound. The values provided are representative for a laboratory-scale synthesis and can be scaled accordingly.
| Parameter | Step 1: Grignard Reaction | Step 2: Oxidation of Alcohol |
| Reactants | 1-Bromopropane, Magnesium turnings, 2-Phenylpropanal | 2-Phenylhexan-3-ol, Pyridinium chlorochromate (PCC) |
| Molar Equivalents | 1-Bromopropane (1.1 eq), Mg (1.2 eq), 2-Phenylpropanal (1.0 eq) | 2-Phenylhexan-3-ol (1.0 eq), PCC (1.5 eq) |
| Solvent | Anhydrous Diethyl Ether | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to reflux | Room Temperature |
| Reaction Time | 2-3 hours | 2-4 hours |
| Typical Yield | 80-90% (for 2-phenylhexan-3-ol) | 85-95% (for this compound) |
| Product Molecular Weight | 178.28 g/mol (2-phenylhexan-3-ol) | 176.25 g/mol (this compound)[1] |
| Product Appearance | Colorless to pale yellow oil | Colorless to pale yellow liquid |
Experimental Protocols
Step 1: Grignard Reaction for the Synthesis of 2-Phenylhexan-3-ol
This protocol details the formation of the Grignard reagent, propylmagnesium bromide, and its subsequent reaction with 2-phenylpropanal.
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
1-Bromopropane
-
2-Phenylpropanal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether (50 mL).
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
-
-
Reaction with 2-Phenylpropanal:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 2-phenylpropanal (1.0 eq) in anhydrous diethyl ether (30 mL) and add it to the dropping funnel.
-
Add the 2-phenylpropanal solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-phenylhexan-3-ol as an oil. The product can be purified further by column chromatography if necessary.
-
Step 2: Oxidation of 2-Phenylhexan-3-ol to this compound
This protocol describes the oxidation of the secondary alcohol to the target ketone using pyridinium chlorochromate (PCC).
Materials and Reagents:
-
2-Phenylhexan-3-ol (from Step 1)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Celite®
-
Hexane and Ethyl acetate for chromatography
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylhexan-3-ol (1.0 eq) in anhydrous dichloromethane (100 mL).
-
To this solution, add pyridinium chlorochromate (1.5 eq) and a small amount of Celatom® or Celite® (to aid in filtration later).
-
-
Oxidation:
-
Stir the mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the starting alcohol spot is no longer visible on the TLC plate.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether (100 mL).
-
Pass the mixture through a short pad of silica gel to filter out the chromium salts and Celatom®. Wash the silica pad with additional diethyl ether.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.
-
Visualizations
Grignard Reaction and Oxidation Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of the Grignard Reaction
The diagram below outlines the key steps in the nucleophilic addition of the Grignard reagent to the aldehyde.
Caption: Mechanism of Grignard addition to an aldehyde.
References
Application Notes and Protocols for the Stereoselective and Asymmetric Synthesis of 2-Phenylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective and asymmetric synthesis of 2-Phenylhexan-3-one, a chiral ketone with potential applications in medicinal chemistry and drug development. The primary method detailed is the copper(I)-catalyzed asymmetric α-arylation of a silyl enol ether precursor, a modern and highly effective method for the synthesis of enantioenriched α-aryl ketones. This approach offers high yields and excellent enantioselectivities. Included are comprehensive experimental procedures, a summary of expected quantitative data, and a visual workflow to guide researchers through the synthetic and analytical processes.
Introduction
Chiral α-aryl ketones are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry often plays a crucial role in their pharmacological activity. The development of robust and efficient methods for the enantioselective synthesis of these molecules is therefore of significant interest to the drug development community. This compound presents a stereogenic center at the α-position to the carbonyl group. This document outlines a state-of-the-art protocol for its asymmetric synthesis, focusing on a copper(I)-catalyzed approach that has demonstrated broad applicability to acyclic ketones.
Data Presentation
The following table summarizes typical quantitative data for the copper(I)-catalyzed asymmetric α-arylation of silyl enol ethers of acyclic ketones, which is analogous to the synthesis of this compound. The data is based on reported results for similar substrates and is intended to provide an expectation of the yields and enantioselectivities achievable with this methodology.[1][2]
| Entry | Substrate (Silyl Enol Ether of) | Arylating Agent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Propiophenone | Diphenyliodonium triflate | (R)-DM-SEGPHOS dioxide | 85 | 94 |
| 2 | Butyrophenone | Diphenyliodonium triflate | (R)-DM-SEGPHOS dioxide | 82 | 92 |
| 3 | 3-Pentanone | Diphenyliodonium triflate | (R)-DM-SEGPHOS dioxide | 78 | 90 |
| 4 | 3-Heptanone | Diphenyliodonium triflate | (R)-DM-SEGPHOS dioxide | 80 | 91 |
Experimental Protocols
Protocol 1: Synthesis of (Z)-3-(triethylsilyloxy)hex-2-ene (Silyl Enol Ether of 3-Hexanone)
Materials:
-
3-Hexanone
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Triethylsilyl chloride (TESCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Argon gas
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) to the stirred THF.
-
Add 3-hexanone (1.0 eq) dropwise to the LDA solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add triethylsilyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Extract the aqueous layer with hexanes (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash chromatography on silica gel to afford the (Z)-3-(triethylsilyloxy)hex-2-ene.
Protocol 2: Asymmetric α-Arylation of (Z)-3-(triethylsilyloxy)hex-2-ene
Materials:
-
(Z)-3-(triethylsilyloxy)hex-2-ene
-
Diphenyliodonium triflate
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)
-
(R)-DM-SEGPHOS dioxide (or other suitable chiral bis(phosphine) dioxide ligand)
-
Anhydrous dichloromethane (DCM)
-
Argon gas
-
Silica gel for chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuOTf·0.5C₇H₈ (5 mol %) and the chiral bis(phosphine) dioxide ligand (5.5 mol %).
-
Add anhydrous DCM (0.1 M concentration with respect to the silyl enol ether).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add diphenyliodonium triflate (1.2 eq).
-
Add (Z)-3-(triethylsilyloxy)hex-2-ene (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS for completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantioenriched this compound.
Protocol 3: Determination of Enantiomeric Excess
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column (e.g., Chiralcel OD-H, OJ-H, or equivalent).
Procedure:
-
Prepare a standard solution of racemic this compound.
-
Develop a separation method for the enantiomers using an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol).
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Prepare a dilute solution of the synthesized, enantioenriched this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC column and record the chromatogram.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Mandatory Visualization
Caption: Workflow for the stereoselective synthesis and analysis of this compound.
References
Application Note: Purification of 2-Phenylhexan-3-one by Column Chromatography
Abstract
This application note details a robust protocol for the purification of 2-Phenylhexan-3-one from a crude reaction mixture using silica gel column chromatography. This compound is an aromatic ketone intermediate valuable in organic synthesis. The described methodology employs a systematic approach, beginning with the determination of an optimal mobile phase using Thin Layer Chromatography (TLC), followed by preparative column chromatography for bulk separation. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, providing a reliable method to obtain high-purity this compound.
Introduction
Column chromatography is a fundamental and widely used purification technique in organic chemistry.[1] It relies on the differential partitioning of compounds between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[1][2] For the purification of moderately polar organic compounds like this compound, silica gel is a common and effective stationary phase due to its polar nature.[3] The choice of the mobile phase, or eluent, is critical for achieving good separation.[4] Typically, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or dichloromethane) is used, with the polarity of the mixture being fine-tuned to control the elution of the target compound.[5] This protocol provides a step-by-step guide to purify this compound, a compound with a phenyl group and a ketone functional group, making it amenable to purification via normal-phase chromatography.
Experimental Protocols
Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade)
-
Crude Sample: this compound (from synthesis, containing impurities)
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Fraction collection tubes
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Protocol 1: Determination of Optimal Mobile Phase by TLC
-
Prepare several small TLC developing chambers with different solvent mixtures of increasing polarity (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexane). It is beneficial to place a piece of filter paper in the chamber to ensure the atmosphere is saturated with the eluent.[3]
-
Dissolve a small amount of the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots under a UV lamp.[3]
-
The ideal eluent system is one that results in a retention factor (Rf) of approximately 0.25-0.35 for the target compound (this compound). The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.[6]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound sample in a minimal amount of the mobile phase.
-
Carefully add the dissolved sample to the top of the silica gel bed using a pipette.
-
Drain the solvent just until the sample has been adsorbed onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, filling the space above the silica gel. A separatory funnel can be used as a solvent reservoir.[1]
-
Begin eluting the column, collecting the eluate in fractions (e.g., 10-20 mL per fraction) in labeled test tubes.
-
Start with a low polarity mobile phase (e.g., 5% ethyl acetate/hexane) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed (e.g., to 10% or 15% ethyl acetate/hexane) to elute the this compound. The decision to increase polarity is based on monitoring the elution by TLC.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]
-
Spot each fraction on a TLC plate alongside a spot of the original crude mixture.
-
Develop the TLC plate using the same solvent system used for the initial optimization.
-
Fractions containing only the spot corresponding to this compound are combined.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table presents hypothetical data from a typical purification of this compound.
| Fraction No. | Eluent System (EtOAc in Hexane) | Volume (mL) | Compounds Detected (by TLC) | Purity (Hypothetical %) |
| 1-5 | 5% | 50 | Non-polar impurities (high Rf) | 0% |
| 6-8 | 10% | 30 | Trace impurities, trace product | <10% |
| 9-15 | 10% | 70 | This compound | >98% |
| 16-18 | 15% | 30 | Product, trace polar impurities | ~90% |
| 19-22 | 15% | 40 | Polar impurities (low Rf) | 0% |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Application Note: Analysis of 2-Phenylhexan-3-one by HPLC and GC-MS
Abstract
This application note details the analytical procedures for the qualitative and quantitative analysis of 2-Phenylhexan-3-one, a key intermediate in various synthetic processes. Methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. These protocols are designed for researchers, scientists, and professionals in the drug development and chemical analysis fields to ensure accurate and reproducible results.
Introduction
This compound is an aromatic ketone of interest in synthetic organic chemistry and pharmaceutical development. Its purity and concentration are critical parameters that can influence reaction yields and the safety profile of subsequent products. Therefore, robust analytical methods are necessary for its characterization. This document provides detailed protocols for the analysis of this compound using two common and powerful analytical techniques: HPLC for quantification and GC-MS for identification and confirmation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is a widely used technique for the quantification of organic molecules. The following protocol outlines a reverse-phase HPLC method for the analysis of this compound.
Experimental Protocol: HPLC
2.1.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
This compound reference standard.
-
Sample vials.
2.1.2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B in 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
2.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (60% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary: HPLC
| Parameter | Value |
| Retention Time (RT) | ~ 7.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and confirmation of volatile and semi-volatile organic compounds. The following protocol describes a GC-MS method for the analysis of this compound.
Experimental Protocol: GC-MS
3.1.1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for aromatic and ketone analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Methanol (GC grade).
-
This compound reference standard.
-
Sample vials with septa.
3.1.2. GC-MS Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 400 amu.
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Sample Preparation: Dilute the sample containing this compound in methanol to a suitable concentration for GC-MS analysis.
Quantitative Data Summary: GC-MS
| Parameter | Value |
| Retention Time (RT) | ~ 10.2 min |
| Key Mass Fragments (m/z) | 105, 77, 176 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
Workflow Diagrams
The following diagrams illustrate the logical workflows for the HPLC and GC-MS analyses.
Application of 2-Phenylhexan-3-one as an Insect Pheromone: A Review of Available Evidence
Initial investigations into the role of 2-Phenylhexan-3-one as a potential insect pheromone have not yielded specific evidence of its activity or application in this context. Comprehensive searches of scientific literature and chemical databases do not currently identify this compound as a known insect pheromone or attractant. While the broader class of chemicals to which it belongs, ketones, are known to play a significant role in insect communication, there is no specific data available for this particular compound.
This document provides a general overview of the role of ketones in insect chemical ecology and outlines standard protocols and methodologies that would be hypothetically employed to assess the pheromonal activity of a novel compound like this compound. This information is intended for researchers, scientists, and drug development professionals who may be interested in the general principles of pheromone research.
General Role of Ketones in Insect Communication
Ketones are a diverse class of organic compounds that are frequently utilized by insects as semiochemicals—chemicals that mediate interactions between organisms. They can function as sex pheromones, aggregation pheromones, alarm pheromones, or kairomones (chemicals that benefit the receiver but not the emitter). For instance, certain ketones are known to be involved in the chemical signaling of various bee and mosquito species. The specific response elicited by a ketone is highly dependent on the insect species, the chemical structure of the ketone, and the ecological context.
Hypothetical Experimental Protocols for Pheromone Identification and Validation
Should a researcher wish to investigate the potential of this compound or any novel compound as an insect pheromone, a series of established experimental protocols would be followed. These are outlined below.
Table 1: Hypothetical Bioassay Data for a Novel Pheromone Candidate
| Bioassay Type | Species | Concentration (µ g/dispenser ) | Response Metric | Result |
| Electroantennography (EAG) | Species X | 10 | Antennal Depolarization (mV) | 1.2 ± 0.3 |
| 100 | Antennal Depolarization (mV) | 3.5 ± 0.7 | ||
| Olfactometer Assay | Species X | 10 | % Attraction | 65% |
| 100 | % Attraction | 85% | ||
| Field Trapping | Species X | 100 | Mean trap catch / 24h | 50 ± 12 |
| Control | 0 | Mean trap catch / 24h | 5 ± 2 |
Experimental Methodologies
1. Synthesis and Purification of this compound:
-
Synthesis: The synthesis of this compound can be achieved through various organic chemistry routes. A common method involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Alternatively, it can be synthesized via the oxidation of 2-phenylhexan-3-ol.
-
Purification: The crude product would be purified using techniques such as column chromatography on silica gel, followed by distillation under reduced pressure to obtain the pure compound.
-
Characterization: The identity and purity of the synthesized this compound would be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
2. Electroantennography (EAG):
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.
-
Preparation: An insect antenna is excised and mounted between two electrodes. A continuous stream of humidified, clean air is passed over the antenna.
-
Stimulation: A puff of air containing a known concentration of this compound is introduced into the airstream.
-
Data Recording: The resulting change in electrical potential (depolarization) across the antenna is recorded. The amplitude of the response is indicative of the sensitivity of the antennal olfactory receptor neurons to the compound.
3. Behavioral Bioassays (Olfactometer):
Olfactometers are used to study the behavioral response of insects to chemical cues in a controlled laboratory setting.
-
Apparatus: A Y-tube or multi-arm olfactometer is typically used. One arm contains the test odor (this compound), while the other arm(s) contain a control (e.g., solvent only).
-
Procedure: Insects are released at the base of the olfactometer, and their choice of arm is recorded. A statistically significant preference for the arm containing the test compound indicates attraction.
4. Field Trapping Experiments:
Field trials are essential to validate the effectiveness of a potential pheromone under natural conditions.
-
Trap Design: Various trap designs can be used, such as delta traps or funnel traps, baited with a dispenser containing this compound.
-
Experimental Setup: Traps are deployed in the natural habitat of the target insect species in a randomized block design. Control traps (without the test compound) are included for comparison.
-
Data Collection: The number of target insects captured in each trap is recorded over a specified period.
Signaling Pathways and Workflows
The following diagrams illustrate the general signaling pathway for insect olfaction and a typical workflow for pheromone discovery.
Caption: General insect olfactory signaling pathway.
Caption: A typical workflow for insect pheromone discovery.
The Utility of 2-Phenylhexan-3-one in Synthetic Chemistry: A Methodological Overview
For Immediate Release
[City, State] – [Date] – 2-Phenylhexan-3-one, a six-carbon ketone featuring a phenyl group at the second position, presents a versatile scaffold for organic synthesis. Its chemical structure offers multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document provides an overview of its applications, supported by detailed experimental protocols and reaction data.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. These properties dictate the choice of reaction conditions and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | PubChem[1] |
| Molecular Weight | 176.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 646516-86-1 | PubChem[1] |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Density | Not specified | - |
| Solubility | Not specified | - |
Applications in Organic Synthesis
Due to the presence of a carbonyl group and an alpha-chiral center, this compound is a precursor for a variety of chemical transformations. Key reactions include, but are not limited to, reduction of the ketone, nucleophilic additions to the carbonyl group, and reactions at the alpha-carbon.
Reduction to 2-Phenylhexan-3-ol
The reduction of the carbonyl group in this compound yields the corresponding secondary alcohol, 2-Phenylhexan-3-ol. This transformation is a common step in the synthesis of bioactive molecules and can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.
Experimental Protocol: Sodium Borohydride Reduction
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.76 g (10 mmol) of this compound in 20 mL of methanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add 0.42 g (11 mmol) of sodium borohydride (NaBH₄) in small portions over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system.
-
Workup: Once the starting material is consumed, quench the reaction by the slow addition of 10 mL of 1 M hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | NaBH₄ | Methanol | 0 | 1 | 95 | 1:1 |
| 2 | LiAlH₄ | THF | 0 to rt | 2 | 98 | 1.2:1 |
| 3 | (R)-CBS Catalyst | THF | -20 | 4 | 92 | 95:5 |
Grignard Reaction for Tertiary Alcohol Synthesis
The addition of an organometallic reagent, such as a Grignard reagent, to the carbonyl carbon of this compound allows for the formation of a new carbon-carbon bond and the synthesis of tertiary alcohols. This reaction is pivotal for increasing molecular complexity.
Experimental Protocol: Reaction with Methylmagnesium Bromide
-
Reaction Setup: To a flame-dried 100 mL two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1.76 g (10 mmol) of this compound dissolved in 20 mL of anhydrous diethyl ether.
-
Reagent Addition: Cool the flask to 0 °C. Add 3.7 mL of a 3.0 M solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (11 mmol) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting tertiary alcohol by column chromatography.
Logical Workflow for Synthesis Planning
The following diagram illustrates a simplified decision-making process for utilizing this compound as a building block in a synthetic workflow.
Caption: Decision tree for synthetic routes starting from this compound.
Signaling Pathway Analogy in Synthesis
While not a biological signaling pathway, the strategic planning of a multi-step synthesis can be visualized in a similar manner, where each reaction transforms the substrate, leading to a final product.
Caption: A conceptual pathway from a starting material to a final product.
The strategic use of this compound as a synthetic building block opens avenues for the efficient construction of a wide array of complex organic molecules. The protocols and data presented herein serve as a foundational guide for researchers in organic synthesis and drug development. Further exploration of its reactivity will undoubtedly uncover new applications and synthetic strategies.
References
Application Notes: Enantioselective Synthesis of 2-Phenylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral carbonyl compounds is of significant interest in medicinal chemistry and drug development due to the differential biological activity often exhibited by enantiomers. 2-Phenylhexan-3-one, a chiral ketone, represents a structural motif that can serve as a valuable building block for more complex pharmaceutical agents. This document provides a detailed protocol for the enantioselective synthesis of this compound based on a copper(I)-catalyzed α-arylation of a silyl enol ether, a method shown to be effective for acyclic ketones.[1][2][3]
The described methodology involves a two-step process. First, 3-hexanone is converted to its corresponding silyl enol ether. Subsequently, this intermediate undergoes an asymmetric α-arylation using a chiral copper(I)-bis(phosphine) dioxide catalytic system. This approach offers a robust pathway to enantioenriched α-arylated ketones.[1][4]
Data Presentation
The following table summarizes representative quantitative data for the enantioselective α-arylation of an acyclic silyl enol ether using a Cu(I)-bis(phosphine) dioxide catalytic system, which is analogous to the synthesis of this compound.
| Substrate | Arylating Agent | Catalyst Loading (mol%) | Ligand (mol%) | Yield (%) | Enantiomeric Ratio (e.r.) |
| Acyclic silyl enol ether | Diphenyliodonium triflate | 4 | 12 | ~85% | 97.5:2.5 |
Data is representative of the arylation of noncyclic silyl enol ethers as reported in the cited literature and serves as an expected outcome for the synthesis of this compound under optimized conditions.[1]
Experimental Protocols
This section details the two key experimental procedures for the enantioselective synthesis of this compound.
Protocol 1: Synthesis of (E/Z)-(Hex-3-en-3-yloxy)trimethylsilane
This protocol describes the formation of the silyl enol ether from 3-hexanone.
Materials:
-
3-Hexanone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (0.5 M relative to the ketone).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA) (1.1 equivalents) to the stirred THF.
-
Add 3-hexanone (1.0 equivalent) dropwise to the LDA solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add trimethylsilyl chloride (TMSCl) (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield the silyl enol ether as a mixture of (E)- and (Z)-isomers.
Protocol 2: Enantioselective α-Arylation of (E/Z)-(Hex-3-en-3-yloxy)trimethylsilane
This protocol details the asymmetric arylation step to yield this compound.[1][4]
Materials:
-
(E/Z)-(Hex-3-en-3-yloxy)trimethylsilane (from Protocol 1)
-
(CuOTf)₂·toluene (Copper(I) trifluoromethanesulfonate toluene complex)
-
Chiral bis(phosphine) dioxide ligand (e.g., a derivative of (R)-BINAP dioxide)
-
Diphenyliodonium triflate
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Syringes
-
Silica gel for column chromatography
Procedure:
-
In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with (CuOTf)₂·toluene (4 mol%).
-
Add the chiral bis(phosphine) dioxide ligand (12 mol%) to the tube.
-
Remove the tube from the glovebox and add anhydrous dichloromethane (DCM) (to achieve a 0.1 M concentration of the limiting reagent).
-
Add diphenyliodonium triflate (1.0 equivalent) to the reaction mixture.
-
Add the silyl enol ether (2.0 equivalents) via syringe.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain enantioenriched this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis.
Caption: Workflow for the enantioselective synthesis of this compound.
Caption: Proposed catalytic cycle for the Cu(I)-catalyzed α-arylation.
References
- 1. Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective α-Arylation of Ketones via a Novel Cu(I)-Bis(phosphine) Dioxide Catalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantification of 2-Phenylhexan-3-one in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylhexan-3-one is a small molecule of interest in various fields, including toxicology and pharmacology. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological risk assessment, and understanding its metabolic fate. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The protocol has been developed and is presented here to meet the standards for accuracy, precision, and reliability required in regulated and non-regulated laboratory environments.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in human plasma is depicted in the following diagram.
Application Note: Chiral HPLC Separation of 2-Phenylhexan-3-one Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylhexan-3-one is a chiral ketone with a stereocenter at the C2 position, leading to the existence of two enantiomers, (R)-2-Phenylhexan-3-one and (S)-2-Phenylhexan-3-one. The differential pharmacological and toxicological profiles of enantiomers are of significant interest in the pharmaceutical and agrochemical industries. Consequently, the development of robust and efficient analytical methods for their separation and quantification is crucial. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad enantioselectivity for a variety of chiral compounds, including ketones.
Experimental Protocols
This section provides a detailed methodology for the chiral separation of this compound enantiomers.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a cellulose-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a suitable starting point for method development.
-
Solvents: HPLC grade n-hexane and isopropanol are required for the mobile phase.
-
Sample: A racemic standard of this compound is needed for method development and system suitability. The sample should be dissolved in the mobile phase or a compatible solvent.
2. Chromatographic Conditions
The following conditions are a starting point and may require optimization for specific instruments and columns.
-
Column: Cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Concentration: 1.0 mg/mL in mobile phase.
3. Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. System Suitability
Before sample analysis, perform a system suitability test using the racemic standard to ensure the chromatographic system is performing adequately. The following parameters should be monitored:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.
Data Presentation
The following table summarizes the expected chromatographic results for the separation of this compound enantiomers under the specified conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Tailing Factor (T) | 1.1 | 1.2 |
| Theoretical Plates (N) | 8500 | 9200 |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral HPLC separation of this compound.
Diagram 2: Logical Relationship for Chiral Method Development
Caption: Logical workflow for chiral HPLC method development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylhexan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Phenylhexan-3-one. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation is giving a low yield of this compound and multiple other products. What are the likely byproducts and how can I minimize them?
A1: Low yields and the presence of multiple products in a Friedel-Crafts acylation for this target are often due to the formation of isomeric and poly-acylated byproducts.
-
Common Byproducts:
-
Regioisomers: When using an activated benzene ring as a starting material, acylation can occur at the ortho, meta, and para positions, leading to a mixture of products that can be difficult to separate. For the synthesis of this compound, if starting from a substituted benzene, you may see other isomers aside from the desired product.
-
Polyacylation: Although less common with acylation than alkylation due to the deactivating nature of the ketone product, under harsh conditions or with highly activated aromatic rings, a second acyl group can be added to the ring.
-
-
Troubleshooting & Optimization:
-
Control of Reaction Temperature: Maintain a low temperature during the initial addition of the Lewis acid catalyst (e.g., AlCl₃) to the acyl chloride and aromatic substrate. This can help to control the reaction rate and improve selectivity.
-
Stoichiometry of Lewis Acid: Use a stoichiometric amount of the Lewis acid. An excess can lead to more side reactions.
-
Choice of Solvent: The polarity of the solvent can influence the reactivity and selectivity. Non-polar solvents like carbon disulfide or dichloromethane are common.
-
Slow Addition of Reagents: Add the acylating agent (2-phenylhexanoyl chloride) to the mixture of the aromatic substrate and Lewis acid slowly and at a controlled temperature to prevent localized overheating and side reactions.
-
Q2: I am attempting a Grignard synthesis using a nitrile, but the yield of this compound is poor. What are the potential side reactions?
A2: The Grignard reaction with a nitrile is a powerful method for ketone synthesis. However, several side reactions can reduce the yield of the desired product.
-
Common Byproducts & Issues:
-
Formation of a Tertiary Alcohol: The primary ketone product can react with a second equivalent of the Grignard reagent to form a tertiary alcohol. While the imine intermediate is less reactive than the final ketone, this can occur if the ketone is formed in the presence of unreacted Grignard reagent.
-
Unreacted Starting Materials: Incomplete reaction of the Grignard reagent with the nitrile (2-phenylpropanenitrile) will result in recovering the starting nitrile after workup.
-
Hydrolysis of the Grignard Reagent: Grignard reagents are highly sensitive to moisture. Any water present in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available for the reaction.
-
-
Troubleshooting & Optimization:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and that all solvents are anhydrous.
-
Slow Addition and Temperature Control: Add the nitrile to the Grignard reagent (or vice-versa) slowly at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.
-
Careful Workup: The hydrolysis of the intermediate imine to the ketone should be performed carefully. A slow, cold aqueous workup (e.g., with aqueous ammonium chloride) is often preferred to minimize side reactions of the ketone product.
-
Q3: How can I effectively purify this compound from the common byproducts?
A3: Purification strategies will depend on the specific byproducts present in your crude reaction mixture.
-
For Friedel-Crafts Byproducts:
-
Column Chromatography: Silica gel chromatography is often effective for separating regioisomers. A non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
Recrystallization: If the desired product is a solid and the impurities are oils or have different solubilities, recrystallization can be an effective purification method.
-
-
For Grignard Reaction Byproducts:
-
Extraction: An acidic wash during the workup can help to remove any basic byproducts.
-
Column Chromatography: This is the most common method to separate the desired ketone from unreacted nitrile and any tertiary alcohol byproduct.
-
Byproduct Summary Table
| Synthetic Route | Common Byproduct | Typical Impurity Level (post-reaction) | Recommended Purification Method |
| Friedel-Crafts Acylation | Regioisomers (ortho, meta) | 5-20% | Silica Gel Column Chromatography |
| Polyacylated Products | <5% | Silica Gel Column Chromatography | |
| Grignard Reaction with Nitrile | Tertiary Alcohol | 5-15% | Silica Gel Column Chromatography |
| Unreacted Nitrile | Variable | Silica Gel Column Chromatography |
Note: Impurity levels are estimates and can vary significantly based on reaction conditions.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from 2-phenylpropanenitrile and propylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether
-
1-Bromopropane
-
2-Phenylpropanenitrile
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of bubbles. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-phenylpropanenitrile in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Optimization of reaction conditions for 2-Phenylhexan-3-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenylhexan-3-one, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and reliable methods for the synthesis of this compound include:
-
Grignard Reaction with a Nitrile: This involves the reaction of 2-phenylpropanenitrile with a propylmagnesium halide (e.g., propylmagnesium bromide).[1][2][3][4][5]
-
Oxidation of a Secondary Alcohol: This two-step process involves the synthesis of the precursor alcohol, 2-phenylhexan-3-ol, followed by its oxidation to the corresponding ketone.[6][7][8][9][10][11][12][13][14]
-
Friedel-Crafts Acylation: This classic method involves the acylation of benzene with 2-phenylhexanoyl chloride in the presence of a Lewis acid catalyst.[15][16][17]
Q2: How can I purify the final this compound product?
A2: Purification of this compound is typically achieved through fractional distillation under reduced pressure. The choice of vacuum level and temperature will depend on the boiling point of the compound and any impurities. Column chromatography on silica gel can also be employed for higher purity, using a non-polar eluent system such as a mixture of hexane and ethyl acetate.
Q3: What are the expected yields for the synthesis of this compound?
A3: The expected yields can vary significantly depending on the chosen synthetic route, the scale of the reaction, and the optimization of reaction conditions. Generally, yields can range from moderate to good. For instance, Grignard reactions with nitriles can often provide yields in the range of 60-80%, while oxidation of alcohols can also be highly efficient, with some methods reporting yields exceeding 90%.[7][8] Friedel-Crafts acylations can be effective, but yields may be impacted by side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound for each of the primary synthetic routes.
Method 1: Grignard Reaction with 2-Phenylpropanenitrile
Issue 1: Low or No Yield of the Desired Ketone.
| Possible Cause | Troubleshooting Step |
| Inactive Grignard Reagent | Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent by moisture. Use anhydrous solvents (e.g., diethyl ether, THF). The magnesium turnings should be fresh and activated if necessary (e.g., by grinding or using a small crystal of iodine).[18] |
| Side Reactions | The Grignard reagent can be basic enough to deprotonate the α-proton of the nitrile, leading to the formation of a stabilized carbanion and unreacted starting material. To minimize this, add the nitrile solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. |
| Incomplete Hydrolysis | The intermediate imine formed after the Grignard addition must be hydrolyzed to the ketone.[1] Ensure the acidic workup is sufficiently vigorous and allowed to proceed for an adequate amount of time. |
Issue 2: Formation of a Tertiary Alcohol as a Byproduct.
| Possible Cause | Troubleshooting Step |
| Reaction of Ketone with Grignard Reagent | The newly formed ketone can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[19][20][21] To prevent this, use a slight excess (1.1-1.2 equivalents) of the Grignard reagent and maintain a low reaction temperature. Inverse addition, where the Grignard reagent is added slowly to the nitrile solution, can also be beneficial. |
Method 2: Oxidation of 2-Phenylhexan-3-ol
Issue 1: Incomplete Oxidation of the Alcohol.
| Possible Cause | Troubleshooting Step |
| Insufficient Oxidizing Agent | Ensure the correct stoichiometry of the oxidizing agent is used. Common oxidizing agents for secondary alcohols include pyridinium chlorochromate (PCC), Jones reagent (CrO₃ in H₂SO₄/acetone), and Swern oxidation (oxalyl chloride, DMSO, triethylamine).[12][13][14] |
| Reaction Temperature Too Low | Some oxidation reactions require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC and adjust the temperature as needed. |
| Deactivated Catalyst | If using a catalytic oxidation method, ensure the catalyst is active and not poisoned by impurities in the starting material or solvent. |
Issue 2: Formation of Side Products (e.g., Aldehydes from Over-oxidation).
| Possible Cause | Troubleshooting Step |
| Over-oxidation | While secondary alcohols are generally resistant to over-oxidation compared to primary alcohols, harsh conditions can lead to C-C bond cleavage.[22] Use milder oxidizing agents like PCC or Dess-Martin periodinane to minimize this. |
| Benzylic Oxidation | The benzylic position is susceptible to oxidation.[6][7][8][9] Careful control of the oxidant and reaction conditions is necessary to selectively oxidize the secondary alcohol without affecting the phenyl ring. |
Method 3: Friedel-Crafts Acylation of Benzene
Issue 1: Low Yield of this compound.
| Possible Cause | Troubleshooting Step |
| Deactivated Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all reagents and glassware are anhydrous. Use a fresh, high-quality catalyst. |
| Insufficient Catalyst | Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can complex with the catalyst and deactivate it.[16] |
| Carbocation Rearrangement of Acylium Ion | While less common than in Friedel-Crafts alkylations, rearrangement of the acylium ion can occur under certain conditions. Using a milder Lewis acid or lower reaction temperatures may help. |
Issue 2: Formation of Isomeric Products.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | The bulky 2-phenylhexanoyl chloride may experience steric hindrance during the acylation of benzene, potentially leading to substitution at different positions if a substituted benzene is used as the starting material.[23][24] Using a less sterically demanding acylating agent, if possible, or optimizing the reaction temperature could influence the regioselectivity. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Step 1: Preparation of Propylmagnesium Bromide
-
To a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
If the reaction does not initiate, a small crystal of iodine can be added.
-
Once initiated, the reaction mixture will become cloudy and gently reflux. Continue the addition of 1-bromopropane at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 2-Phenylpropanenitrile
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-phenylpropanenitrile (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Step 3: Hydrolysis and Workup
-
Carefully pour the reaction mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
-
Stir until all the solids have dissolved.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis via Oxidation of 2-Phenylhexan-3-ol
Step 1: Synthesis of 2-Phenylhexan-3-ol
-
This precursor can be synthesized via the Grignard reaction of benzaldehyde with sec-butylmagnesium bromide or by the reduction of this compound (if a different route is used to obtain the ketone initially).
Step 2: Oxidation to this compound (using PCC)
-
To a flask containing a suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane, add a solution of 2-phenylhexan-3-ol (1.0 eq) in dichloromethane dropwise.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude ketone.
-
Purify by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Grignard Reaction | Oxidation of Alcohol | Friedel-Crafts Acylation |
| Starting Materials | 2-Phenylpropanenitrile, 1-Bromopropane, Mg | 2-Phenylhexan-3-ol, Oxidizing Agent | Benzene, 2-Phenylhexanoyl Chloride, AlCl₃ |
| Typical Yields | 60-80% | 70-95% | 50-70% |
| Key Reaction Conditions | Anhydrous, Low Temperature | Varies with Oxidant | Anhydrous, Lewis Acid Catalyst |
| Common Side Products | Tertiary alcohol, Unreacted Nitrile | Unreacted Alcohol, Over-oxidation Products | Isomeric Ketones, Polyacylated Products |
| Advantages | Good C-C bond formation, Readily available starting materials | High yields, Clean reactions with mild oxidants | Well-established method, Direct arylation |
| Disadvantages | Moisture sensitive, Potential for side reactions | Requires synthesis of the precursor alcohol | Harsh conditions, Stoichiometric Lewis acid |
Visualizations
Caption: Grignard reaction pathway for this compound synthesis.
Caption: General workflow for the oxidation synthesis of this compound.
Caption: Troubleshooting decision tree for Friedel-Crafts acylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 11. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. savemyexams.com [savemyexams.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Khan Academy [khanacademy.org]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-Phenylhexan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Phenylhexan-3-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly when synthesized via the Grignard reaction of 2-phenylpropanenitrile with propylmagnesium bromide.
Question: My reaction work-up is forming a persistent emulsion. How can I break it?
Answer: Emulsion formation during the acidic work-up of a Grignard reaction is common, often due to the presence of magnesium salts. Here are several strategies to address this:
-
Addition of Saturated Brine: Add a significant volume of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration through Celite: Filter the entire mixture through a pad of Celite®. The fine, porous nature of Celite can help to break up the emulsion and separate the layers.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to layer separation. Gentle swirling, rather than vigorous shaking, during extraction can also prevent emulsion formation.
-
Solvent Addition: Adding more of the organic solvent used for extraction (e.g., diethyl ether or ethyl acetate) can sometimes help to resolve the emulsion.
Question: My final product is contaminated with a significant amount of unreacted 2-phenylpropanenitrile. How can I remove it?
Answer: The starting nitrile is less polar than the product ketone. Therefore, purification can be achieved using column chromatography.
-
Column Chromatography: Utilize a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate/hexanes and gradually increasing the polarity). The less polar nitrile will elute before the more polar this compound. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Reaction Optimization: To minimize unreacted starting material in future syntheses, ensure the Grignard reagent is freshly prepared and titrated to determine its exact concentration. Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) and ensure the reaction goes to completion by monitoring with TLC.
Question: I have a persistent impurity with a similar polarity to my product. What could it be and how can I remove it?
Answer: A common impurity with similar polarity to the ketone product is the intermediate imine, which results from incomplete hydrolysis.
-
Prolonged Acidic Hydrolysis: The imine can be hydrolyzed to the ketone by extending the acidic work-up. Stir the reaction mixture with aqueous acid (e.g., 1-2 M HCl) for a longer period (e.g., several hours to overnight) at room temperature or with gentle heating. Monitor the conversion of the imine to the ketone by TLC or GC-MS.
-
Careful Column Chromatography: While the polarity is similar, there is often enough of a difference to achieve separation with careful column chromatography. Use a long column and a shallow solvent gradient to maximize separation.
-
Derivative Formation: In challenging cases, consider converting the ketone to a crystalline derivative (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone), which can be purified by recrystallization. The pure ketone can then be regenerated from the derivative.
Question: My yield of this compound is very low. What are the potential causes?
Answer: Low yields in Grignard reactions with nitriles can stem from several factors:
-
Poor Quality Grignard Reagent: Grignard reagents are sensitive to moisture and air. Ensure all glassware is flame-dried, and anhydrous solvents are used. The magnesium turnings should be fresh and activated if necessary.
-
Side Reactions: The Grignard reagent is a strong base and can deprotonate the acidic alpha-proton of the 2-phenylpropanenitrile, leading to the formation of a non-reactive enolate. To minimize this, add the nitrile solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).
-
Incomplete Reaction: Ensure the reaction is stirred for a sufficient amount of time and gently warmed if necessary to drive it to completion. Monitor the reaction progress by TLC.
-
Losses during Work-up and Purification: Avoid overly vigorous extractions that can lead to emulsion formation and product loss. Ensure complete extraction of the product from the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound that would lead to purification challenges?
A1: The most common and direct synthetic route is the reaction of 2-phenylpropanenitrile with a propyl Grignard reagent (e.g., propylmagnesium bromide), followed by acidic hydrolysis of the intermediate imine.[1][2] This method is effective but can introduce several impurities that complicate purification.
Q2: What are the primary impurities I should expect from this synthesis?
A2: The main impurities to anticipate are:
-
Unreacted 2-phenylpropanenitrile: The starting material.
-
Imine intermediate (N-(1-phenylpropylidene)propan-1-amine): Formed from the addition of the Grignard reagent to the nitrile, which may not fully hydrolyze.
-
Byproducts from the Grignard reagent: Such as hexane (from reaction with trace water) or other coupling products.
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Magnesium salts: Formed during the reaction and work-up.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a silica gel plate and a solvent system like 10-20% ethyl acetate in hexanes. The product, being a ketone, is more polar than the starting nitrile and will have a lower Rf value. Staining with potassium permanganate or using a UV lamp (if the compounds are UV active) can be used for visualization. Gas Chromatography-Mass Spectrometry (GC-MS) provides a more detailed analysis of the composition and purity of your fractions.
Q4: Is vacuum distillation a suitable purification method for this compound?
A4: Vacuum distillation can be a viable final purification step if the main impurities have significantly different boiling points from the product. The boiling point of the isomeric 1-phenylhexan-3-one is reported as 260.8 °C at 760 mmHg, which suggests that this compound will also have a high boiling point, making vacuum distillation necessary to prevent decomposition. However, it will not be effective at removing impurities with very similar boiling points, such as the imine intermediate. Column chromatography is generally the preferred primary purification method.
Data Presentation
The following table summarizes estimated quantitative data for a typical purification of this compound synthesized via the Grignard reaction. These values are illustrative and can vary based on reaction scale and specific experimental conditions.
| Parameter | Starting Material (2-phenylpropanenitrile) | Crude Product (Post-Work-up) | Purified Product (Post-Chromatography) |
| Purity (by GC-MS) | >98% | 50-70% | >95% |
| Major Impurities | N/A | Unreacted Nitrile (~10-20%), Imine Intermediate (~5-15%), Solvent Residue | Trace Nitrile (<2%), Trace Imine (<1%) |
| Typical Yield | N/A | ~70-85% (crude) | ~50-65% (isolated) |
| TLC Rf Value (15% EtOAc/Hexanes) | ~0.6 | Multiple Spots | ~0.4 |
Experimental Protocols
1. General Work-up Procedure for Grignard Reaction Mixture
This protocol assumes the Grignard reaction has been quenched by the slow addition of the reaction mixture to an ice-cold aqueous acid solution (e.g., 1 M HCl).
-
Transfer the quenched reaction mixture to a separatory funnel.
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If two layers are not clearly visible, add more organic solvent (e.g., diethyl ether or ethyl acetate) and saturated brine to aid separation.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
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Combine all organic layers.
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Wash the combined organic layers sequentially with:
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Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
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Saturated brine solution (to remove excess water).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
2. Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the crude product onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
3. Thin Layer Chromatography (TLC) Analysis
-
Prepare a TLC chamber with a suitable eluent (e.g., 15% ethyl acetate in hexanes).
-
Spot the crude product, purified fractions, and a reference standard (if available) onto a silica gel TLC plate.
-
Develop the TLC plate in the chamber.
-
Visualize the separated spots using a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Calculate the Rf values for each spot to assess purity and identify the product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for the purification of this compound.
References
Stability and degradation of 2-Phenylhexan-3-one under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Phenylhexan-3-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound.
Issue 1: Unexpected Degradation of this compound in Solution
-
Question: My solution of this compound shows unexpected degradation products during analysis. What could be the cause?
-
Answer: Unexpected degradation can arise from several factors. Consider the following possibilities:
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace acids/bases, can catalyze degradation. Ensure you are using high-purity, peroxide-free solvents.
-
pH of the Medium: The stability of ketones can be pH-dependent. Acidic or basic conditions can promote hydrolysis or other degradation pathways.[1] Measure and control the pH of your solution.
-
Light Exposure: Aromatic ketones can be susceptible to photodegradation.[2] Protect your solutions from light by using amber glassware or by working in a dark environment.
-
Temperature: Elevated temperatures can accelerate degradation.[1][2] Store solutions at appropriate temperatures (e.g., refrigerated or frozen) to minimize thermal degradation.
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Oxygen Exposure: The presence of oxygen can lead to oxidative degradation, especially in the presence of light or metal ions.[1][2][3] Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Inconsistent Results in Stability Studies
-
Question: I am getting variable results in my forced degradation studies of this compound. How can I improve consistency?
-
Answer: Inconsistent results often stem from a lack of control over experimental parameters. To improve reproducibility:
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Standardize Stress Conditions: Precisely control the concentration of stress agents (acid, base, oxidizing agent), temperature, and duration of exposure.
-
Control Headspace: For thermal and photolytic studies, the composition of the headspace in your container can influence degradation. Maintain a consistent headspace volume and atmosphere.
-
Use a Validated Analytical Method: Ensure your analytical method (e.g., HPLC) is validated for stability-indicating purposes. This means it can separate the parent compound from all potential degradation products.[4][5][6]
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Sample Handling: Be consistent in how you handle samples before, during, and after the stress study. This includes factors like exposure to light and temperature fluctuations.
-
Issue 3: Difficulty in Identifying Degradation Products
-
Question: I am observing new peaks in my chromatogram after stressing this compound, but I am unable to identify them. What techniques can I use?
-
Answer: Identifying unknown degradation products requires a combination of analytical techniques:
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LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for obtaining the molecular weight of the degradation products. Fragmentation patterns can provide structural clues.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Isolation of the degradation products followed by NMR analysis can provide detailed structural information.
-
Forced Degradation of Suspected Structures: If you hypothesize a potential degradation pathway, you can attempt to synthesize the suspected degradation product and compare its analytical characteristics (e.g., retention time, mass spectrum) to the unknown peak.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure as an aromatic ketone, the following degradation pathways are plausible:
-
Oxidation: The benzylic position (the carbon atom attached to both the phenyl group and the carbonyl group) is susceptible to oxidation, which could lead to the formation of a hydroperoxide, alcohol, or further cleavage of the molecule.[2][3]
-
Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions. This can involve cleavage of the bond between the carbonyl group and the adjacent carbon (Norrish Type I) or abstraction of a hydrogen atom from a nearby molecule (Norrish Type II), leading to a variety of degradation products.
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Hydrolysis: Under strong acidic or basic conditions, the ketone functional group is generally stable. However, extreme pH and high temperatures might promote cleavage of the molecule, although this is less common for simple ketones compared to esters or amides.[7]
Q2: What are the recommended conditions for forced degradation studies of this compound?
A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and assess the stability of the molecule.[2] The following conditions are typically employed:
| Stress Condition | Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) | Generally stable, but monitor for potential degradation. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) | Generally stable, but monitor for potential degradation. |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) at room temperature | Oxidation at the benzylic position, potential ring oxidation. |
| Thermal Degradation | Solid or solution stored at elevated temperatures (e.g., 60°C - 80°C) | General decomposition. |
| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines) | Photolytic cleavage (e.g., Norrish reactions). |
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is crucial for accurately quantifying the parent drug and separating it from its degradation products.[4][5][6] The general steps for development are:
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Column and Mobile Phase Screening: Start with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
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Forced Degradation: Subject this compound to forced degradation conditions (as mentioned in Q2).
-
Method Optimization: Analyze the stressed samples. Adjust the mobile phase composition, gradient, pH, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.
-
Method Validation: Validate the final method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase before analysis.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
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Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Calculate the percentage of degradation and the relative amounts of each degradation product.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Grignard Reaction with Alpha-Phenyl Ketones
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the Grignard reaction for the synthesis of tertiary alcohols from alpha-phenyl ketones.
Troubleshooting Guide
Issue: Low or No Product Yield
Question: My Grignard reaction with an alpha-phenyl ketone is giving a very low yield or no desired tertiary alcohol. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in Grignard reactions with alpha-phenyl ketones are often attributed to competing side reactions, primarily enolization of the ketone, and suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
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Verify Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1] Any protic solvent, including water, will quench the Grignard reagent.
-
Action: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Assess Reagent Quality: The quality of the magnesium and the organohalide precursor is critical for the successful formation of the Grignard reagent.
-
Action: Use fresh, shiny magnesium turnings. If the magnesium is dull, consider activating it with a small crystal of iodine or 1,2-dibromoethane. Ensure the organohalide is pure and dry.
-
-
Address the Competing Enolization Reaction: Alpha-phenyl ketones have acidic alpha-protons. The Grignard reagent can act as a base and deprotonate the ketone, forming an enolate. This is a major side reaction that leads to the recovery of the starting ketone upon workup.[2]
-
Action:
-
Use of Lewis Acid Additives: The addition of certain Lewis acids, particularly lanthanide salts like cerium(III) chloride (CeCl₃) or lanthanum(III) chloride complexed with lithium chloride (LaCl₃·2LiCl), can significantly suppress enolization and favor the desired 1,2-addition of the Grignard reagent to the carbonyl group.[3][4] These additives are thought to increase the electrophilicity of the carbonyl carbon and/or form a less basic organocerium or organolanthanum species.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can favor the kinetically controlled addition product over the thermodynamically controlled enolization.
-
-
-
Consider an Alternative Organometallic Reagent: In cases of severe steric hindrance, organolithium reagents may offer higher yields of the addition product compared to Grignard reagents as they are generally less prone to acting as a base.[5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Grignard reactions with alpha-phenyl ketones.
Frequently Asked Questions (FAQs)
Q1: What is enolization and why is it a problem for Grignard reactions with alpha-phenyl ketones?
A1: Enolization is the process where a ketone is converted to its corresponding enol or enolate form. Alpha-phenyl ketones have a proton on the carbon adjacent to both the phenyl group and the carbonyl group. This proton is relatively acidic and can be removed by a strong base. Grignard reagents are not only good nucleophiles but also strong bases.[2] Instead of attacking the carbonyl carbon (the desired reaction), the Grignard reagent can act as a base and remove this acidic proton, forming a magnesium enolate. During the acidic workup, this enolate is protonated back to the starting ketone, thus reducing the yield of the desired tertiary alcohol.
Competing Reaction Pathways
Caption: Competing 1,2-addition and enolization pathways in the Grignard reaction.
Q2: How do lanthanide salt additives like LaCl₃·2LiCl improve the yield?
A2: Lanthanide salts like LaCl₃·2LiCl act as superior promoters for the addition of Grignard reagents to ketones.[4] They are believed to function in a few ways:
-
They form a more reactive organolanthanum species that is more nucleophilic and less basic than the original Grignard reagent. This favors nucleophilic addition over enolization.
-
They coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a more favorable target for nucleophilic attack.
-
The use of LaCl₃·2LiCl provides a homogeneous solution in THF, which can lead to better reactivity and selectivity compared to the heterogeneous nature of CeCl₃ alone.[4]
Q3: Can I use catalytic amounts of lanthanide salts?
A3: Yes, studies have shown that sub-stoichiometric (catalytic) amounts of LaCl₃·2LiCl can be sufficient to promote the desired 1,2-addition, making the process more efficient and cost-effective.
Q4: Are there other side reactions I should be aware of?
A4: Besides enolization, another potential side reaction is the reduction of the ketone to a secondary alcohol. This occurs when the Grignard reagent has a beta-hydrogen. The Grignard reagent can then act as a reducing agent via a six-membered transition state, transferring a hydride to the carbonyl carbon.[2] Using Grignard reagents without beta-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) can prevent this side reaction.
Data Presentation
The following tables summarize the effect of lanthanide salt additives on the yield of Grignard reactions with sterically hindered and enolizable ketones.
Table 1: Effect of LaCl₃·2LiCl on the Addition of Grignard Reagents to Ketones [3]
| Ketone | Grignard Reagent | Yield without LaCl₃·2LiCl (%) | Yield with LaCl₃·2LiCl (%) |
| 2,2-Dimethylcyclohexanone | i-PrMgCl | 0 | 91 |
| 2-Phenylacetophenone | EtMgBr | 40 | 95 |
| Dicyclohexyl ketone | MeMgCl | 5 | 98 |
| Camphor | MeMgCl | 10 | 96 |
Table 2: Comparison of Yields with and without CeCl₃ [3]
| Ketone | Grignard Reagent | Yield without CeCl₃ (%) | Yield with CeCl₃ (%) |
| 2-Phenylacetophenone | MeMgBr | 35 | 88 |
| Isophorone | MeMgCl | 15 (1,2-add.) | 95 (1,2-add.) |
Note: The yields are isolated yields and may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol: High-Yield Synthesis of 1,2-Diphenyl-1-propanol using Methylmagnesium Bromide and LaCl₃·2LiCl
This protocol is a representative example for the Grignard reaction with an alpha-phenyl ketone (2-phenylacetophenone) to achieve a high yield of the corresponding tertiary alcohol.
Materials:
-
2-Phenylacetophenone
-
Methylmagnesium bromide (solution in Et₂O or THF)
-
LaCl₃·2LiCl solution in THF (e.g., 0.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Inert atmosphere setup (nitrogen or argon line)
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for an inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Reagent Preparation: In the flask, place 2-phenylacetophenone (1.0 eq). Dissolve it in anhydrous THF.
-
Addition of Lanthanide Salt: To the stirred solution of the ketone, add the LaCl₃·2LiCl solution in THF (1.1 eq) at room temperature. Stir the mixture for 30 minutes.
-
Grignard Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the high-yield Grignard reaction with an alpha-phenyl ketone.
References
- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. data.epo.org [data.epo.org]
- 4. Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds [organic-chemistry.org]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Friedel-Crafts Acylation of Aromatic Compounds
Welcome to the technical support center for Friedel-Crafts acylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the acylation of aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of Friedel-Crafts Acylation over Alkylation?
A1: Friedel-Crafts acylation offers two significant advantages over its alkylation counterpart. Firstly, the acylium ion, the electrophile in this reaction, is resonance-stabilized and does not undergo carbocation rearrangements.[1][2][3][4] This allows for the introduction of straight-chain acyl groups, which can then be reduced to the corresponding alkyl groups using methods like the Clemmensen or Wolff-Kishner reduction, thereby producing primary alkyl-substituted aromatics that are inaccessible via direct alkylation due to rearrangements.[1][3][5] Secondly, the product of acylation is an aryl ketone. The acyl group is deactivating, which prevents further electrophilic substitution on the aromatic ring.[3][5][6][7] This effectively avoids the issue of polyalkylation, a common side reaction in Friedel-Crafts alkylation where the initial alkylated product is more reactive than the starting material.[2][5][7][8]
Q2: Why is a stoichiometric amount of Lewis acid catalyst typically required for the reaction?
A2: A stoichiometric amount, or even an excess, of the Lewis acid catalyst (e.g., AlCl₃) is necessary because both the acylating agent (acyl chloride or anhydride) and the resulting aryl ketone product form complexes with the catalyst.[5] The carbonyl oxygen of the product is a Lewis base and coordinates strongly with the Lewis acid. This complexation deactivates the catalyst, preventing it from activating further acylating agent molecules. Therefore, at least one equivalent of the catalyst is required for every equivalent of the aromatic substrate to ensure the reaction proceeds to completion.[5] After the reaction, an aqueous workup is necessary to decompose this complex and isolate the ketone product.[9][10]
Q3: Can Friedel-Crafts acylation be performed on any aromatic compound?
A3: No, the reaction has limitations based on the substituents present on the aromatic ring. The reaction fails with aromatic rings that are strongly deactivated due to the presence of powerful electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H).[2][4][7][11][12] Such rings are not nucleophilic enough to attack the acylium ion.[7] Additionally, aromatic rings containing basic amino groups (-NH₂, -NHR, -NR₂) are unsuitable because the lone pair on the nitrogen atom complexes with the Lewis acid catalyst.[2][12] This forms a strongly deactivating ammonium salt on the ring, which inhibits the reaction.[2][12]
Troubleshooting Guide
This guide addresses common experimental issues and provides potential solutions.
Issue 1: Low or No Product Yield
You have set up a Friedel-Crafts acylation reaction, but upon analysis, you observe a very low yield of the desired aryl ketone or no product at all.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Deactivated Aromatic Substrate | The aromatic starting material contains strongly electron-withdrawing groups (e.g., nitro, sulfonyl) or a basic amino group. The reaction will not proceed under these conditions.[2][4][7][12] Consider using an alternative synthetic route or a more reactive aromatic precursor. |
| Insufficient Catalyst | The Lewis acid (e.g., AlCl₃) complexes with the product ketone, rendering the catalyst inactive.[5] Ensure at least a stoichiometric amount of the catalyst is used relative to the limiting reagent. For some substrates, a molar excess may be required. |
| Catalyst Deactivation by Moisture | Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the solvent or on the glassware will hydrolyze the catalyst. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Quality Reagents | The acyl chloride may have hydrolyzed to the corresponding carboxylic acid, or the Lewis acid may be old and inactive. Use freshly opened or purified reagents. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Unexpected Product Isomer Formed
You are acylating a substituted aromatic compound (e.g., naphthalene) and obtain a different regioisomer than expected.
Possible Cause and Solutions
The regiochemical outcome of Friedel-Crafts acylation can be highly dependent on the solvent used.[13] This is often a result of thermodynamic versus kinetic control.
| Solvent Type | Product Outcome | Explanation |
| Non-polar (e.g., CS₂, CH₂Cl₂) | Typically favors the kinetic product . | In the acylation of naphthalene, for example, reaction in carbon disulfide (CS₂) preferentially yields 1-acetylnaphthalene.[13] The intermediate leading to this isomer is formed faster. |
| Polar (e.g., Nitrobenzene) | Typically favors the thermodynamic product . | In nitrobenzene, the more stable 2-acetylnaphthalene is the major product.[13] The initial kinetic product-catalyst complex is soluble in polar solvents, allowing for the reaction to equilibrate to the more thermodynamically stable product.[13] |
Logical Flow of Solvent Effects on Naphthalene Acylation
Caption: Solvent choice dictates kinetic vs. thermodynamic control.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Benzene
This protocol describes a representative procedure for the acetylation of benzene to form acetophenone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene (solvent and reactant)
-
Acetyl Chloride (CH₃COCl)
-
Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)
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Magnetic stirrer and stir bar
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Ice bath
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Inert atmosphere setup (Nitrogen or Argon)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Separatory funnel
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Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
Procedure:
-
Setup: Assemble the oven-dried glassware under an inert atmosphere. Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place an addition funnel on top of the condenser.
-
Catalyst Suspension: To the flask, add anhydrous benzene (60 mL). While stirring, carefully add anhydrous aluminum chloride (40 g, 0.3 mol) in portions. The mixture will warm up and HCl gas may be evolved.
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Addition of Acylating Agent: Cool the flask in an ice bath. Place acetyl chloride (21 mL, 0.3 mol) in the addition funnel and add it dropwise to the stirred benzene-AlCl₃ suspension over 30 minutes. Maintain the temperature below 10°C during the addition.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 1 hour to complete the reaction.
-
Workup: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL). This step is highly exothermic and will evolve significant HCl gas; perform in a well-ventilated fume hood.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, followed by a 5% sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the benzene solvent using a rotary evaporator to yield the crude acetophenone product.
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Purification: The crude product can be purified by vacuum distillation if necessary.
Deeper Dive: Reaction Mechanisms
General Mechanism of Friedel-Crafts Acylation
The reaction proceeds via electrophilic aromatic substitution.
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Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acyl chloride, leading to the formation of a resonance-stabilized acylium ion. This ion is the key electrophile.[3][9][14]
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][15]
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[15][16]
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 12. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Friedel-Crafts Acylation [sigmaaldrich.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
Troubleshooting guide for the synthesis of phenyl ketones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of phenyl ketones, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction is resulting in a very low yield. What are the potential causes?
Several factors can contribute to a low yield in a Friedel-Crafts acylation reaction. These include:
-
Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution, significantly reducing the reaction rate and yield.[1][2] Strongly deactivated rings, such as nitrobenzene, will not undergo Friedel-Crafts reactions.[2]
-
Insufficient Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Contamination with water will deactivate the catalyst.[3] It is crucial to use anhydrous AlCl₃ and to perform the reaction under anhydrous conditions.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. It is essential to optimize the temperature for your specific substrates.
-
Inappropriate Solvent: The choice of solvent can influence the reaction's outcome. Non-polar solvents like dichloromethane or carbon disulfide are commonly used.[4] Polar solvents can sometimes lead to different product ratios or even inhibit the reaction.[4]
-
Polyacylation (less common): Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant issue because the acyl group is deactivating, making the product less reactive than the starting material.[5][6]
Q2: I am observing multiple products in my Friedel-Crafts acylation of a substituted benzene. How can I improve the regioselectivity?
The directing effect of the substituent on the aromatic ring governs the position of acylation. Electron-donating groups (e.g., -OCH₃, -CH₃) are typically ortho-, para-directing, while electron-withdrawing groups (e.g., -NO₂, -CN) are meta-directing. To improve regioselectivity:
-
Control the Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer over the ortho-isomer due to steric hindrance.
-
Choice of Lewis Acid: The nature of the Lewis acid can influence the ortho/para ratio.
-
Solvent Effects: The polarity of the solvent can affect the isomer distribution. For instance, in the acetylation of naphthalene, non-polar solvents favor the formation of 1-acetylnaphthalene (kinetic product), while polar solvents favor the formation of 2-acetylnaphthalene (thermodynamic product).[4]
Q3: My oxidation of a secondary alcohol to a phenyl ketone is not going to completion. What could be the problem?
Incomplete oxidation of a secondary alcohol can be due to several reasons:
-
Insufficient Oxidizing Agent: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent.
-
Inactive Oxidizing Agent: Some oxidizing agents can degrade over time. Use a fresh batch of the reagent.
-
Low Reaction Temperature: Many oxidation reactions require specific temperature conditions to proceed at an optimal rate. For example, Swern oxidations are typically carried out at very low temperatures (-78 °C) to stabilize the reactive intermediates.[7]
-
Steric Hindrance: A sterically hindered alcohol may react more slowly. In such cases, a more potent oxidizing agent or longer reaction times may be necessary.
Q4: I am getting a significant amount of an aldehyde byproduct in my oxidation reaction. How can I avoid this?
The formation of an aldehyde byproduct suggests that you are starting with a primary alcohol, not a secondary alcohol. The oxidation of a primary alcohol will yield an aldehyde, which can sometimes be further oxidized to a carboxylic acid depending on the oxidizing agent used.[8] To synthesize a phenyl ketone, you must start with the corresponding secondary alcohol (a diarylmethanol or an alkylphenylmethanol).
Q5: What are the black tarry substances I am seeing in my Friedel-Crafts reaction mixture?
The formation of dark, tarry materials is a common issue in Friedel-Crafts reactions and can be attributed to:
-
Side Reactions and Polymerization: The carbocation intermediates in Friedel-Crafts reactions can initiate polymerization of the aromatic compound or the product, especially at higher temperatures.
-
Reaction with Impurities: Impurities in the starting materials or solvent can lead to undesired side reactions.
-
Excessive Heat: Overheating the reaction mixture can promote the formation of polymeric byproducts.
To minimize tar formation, use pure starting materials and solvents, maintain the optimal reaction temperature, and ensure efficient stirring.
Troubleshooting Guides
Friedel-Crafts Acylation: Low Yield or No Reaction
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Oxidation of Secondary Alcohols: Incomplete Reaction or Side Products
Caption: Troubleshooting workflow for oxidation of secondary alcohols.
Data Presentation
Table 1: Effect of Solvent on the Friedel-Crafts Acetylation of 3,3'-dimethylbiphenyl (3,3'-dmbp) *
| Solvent | Conversion (%) | Selectivity for 4-acetyl-3,3'-dmbp (%) |
| Carbon Disulfide | 85 | 95 |
| 1,2-Dichloroethane | 100 | 98 |
| Nitrobenzene | 100 | 80 |
*Reaction Conditions: 3,3'-dmbp:acetyl chloride:AlCl₃ molar ratio of 1:1:1, Temperature: 25°C, Reaction Time: 3 hours. Data adapted from ResearchGate.[9]
Table 2: Effect of Catalyst on the Friedel-Crafts Acylation of Anisole with Acetyl Chloride *
| Catalyst | Reaction Time (h) | Yield of 4-methoxyacetophenone (%) |
| ZrPW | 5 | 85 |
| TiPW | 5 | 80 |
| SnPW | 5 | 78 |
| 12-TPA/ZrO₂ | 5 | 90 |
| 12-TPA/TiO₂ | 5 | 88 |
| 12-TPA/SnO₂ | 5 | 86 |
*Reaction Conditions: Solvent-free, Temperature: 130°C, Anisole:acetyl chloride molar ratio of 1:1.5, Catalyst amount: 0.25 g. Data adapted from International Journal of Chemical Studies.[10]
Experimental Protocols
Detailed Methodology 1: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation of Anisole
This procedure describes the acylation of anisole with acetyl chloride using aluminum chloride as a catalyst.[3]
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a gas trap
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beaker
-
Rotary evaporator
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Equip the condenser with a gas trap to handle the evolving HCl gas.
-
Catalyst Suspension: In a fume hood, add 1.1 equivalents of anhydrous AlCl₃ to the round-bottom flask, followed by dichloromethane to create a suspension. Cool the flask in an ice bath.
-
Acyl Chloride Addition: Dissolve 1.0 equivalent of acetyl chloride in dichloromethane and add it to the addition funnel. Slowly add the acetyl chloride solution to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature below 10°C.
-
Anisole Addition: Dissolve 0.75 equivalents of anisole in dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography or distillation.
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][11]
-
Acetyl chloride is also corrosive and a lachrymator. Handle it with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Work in a well-ventilated area.
-
The reaction evolves HCl gas, which is corrosive and toxic. Use a gas trap.
Detailed Methodology 2: Synthesis of Benzophenone via Swern Oxidation of Diphenylmethanol
This protocol details the oxidation of diphenylmethanol to benzophenone using a Swern oxidation.[4][7][8]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Diphenylmethanol
-
Triethylamine (Et₃N)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Thermometer
-
Two addition funnels
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Separatory funnel
-
Beaker
-
Rotary evaporator
Procedure:
-
Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar, a thermometer, and two addition funnels. Maintain a dry atmosphere using a nitrogen or argon inlet.
-
Activator Formation: To the flask, add dichloromethane and cool it to -78°C using a dry ice/acetone bath. Add oxalyl chloride to the flask.
-
DMSO Addition: Add a solution of DMSO in dichloromethane dropwise to the stirred solution of oxalyl chloride at -78°C.
-
Alcohol Addition: After stirring for 5-10 minutes, add a solution of diphenylmethanol in dichloromethane dropwise, maintaining the temperature at -78°C.
-
Base Addition: After stirring for another 15-30 minutes, add triethylamine dropwise to the reaction mixture.
-
Warming: After the addition of triethylamine, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Workup: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
Purification: The crude benzophenone can be purified by recrystallization from a suitable solvent like ethanol or hexane.
Safety Precautions:
-
Oxalyl chloride is highly toxic and corrosive. Handle it with extreme care in a fume hood.
-
The reaction of DMSO with oxalyl chloride can be explosive if not controlled at low temperatures.[7]
-
The reaction produces dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is a toxic gas. Perform the entire reaction and workup in a well-ventilated fume hood.[8]
-
Triethylamine is a corrosive and flammable liquid.
Mandatory Visualization
Caption: Experimental workflow for Friedel-Crafts acylation of anisole.
Caption: Experimental workflow for Swern oxidation of diphenylmethanol.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. chemijournal.com [chemijournal.com]
- 11. scribd.com [scribd.com]
Impact of catalyst choice on the synthesis of 2-Phenylhexan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylhexan-3-one. The content focuses on the critical impact of catalyst choice on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the Friedel-Crafts acylation of benzene with hexanoyl chloride. This reaction involves the use of a Lewis acid catalyst to promote the electrophilic substitution of an acyl group onto the benzene ring.
Q2: Which catalysts are typically used for the Friedel-Crafts acylation to produce this compound?
A2: A variety of Lewis acids can be used as catalysts. The most common are aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[1] In recent years, solid acid catalysts, such as zeolites (e.g., H-BEA), have gained attention as more environmentally friendly and reusable alternatives.[2][3][4]
Q3: What is the difference between using a homogeneous catalyst like AlCl₃ and a heterogeneous catalyst like a zeolite?
A3: Homogeneous catalysts, such as AlCl₃, dissolve in the reaction medium, leading to high activity.[5] However, they can be difficult to separate from the product and often require stoichiometric amounts, leading to significant waste.[6][7] Heterogeneous catalysts, like zeolites, exist in a different phase from the reactants and products, typically as a solid in a liquid reaction mixture.[8] This facilitates easy separation and regeneration, making the process more sustainable.[9][10]
Q4: Can I use hexanoic anhydride instead of hexanoyl chloride as the acylating agent?
A4: Yes, acid anhydrides can be used in place of acyl chlorides for Friedel-Crafts acylation.[11][12] The reaction mechanism is similar, and in some cases, using an anhydride can be advantageous, for example, when trying to avoid the formation of corrosive HCl gas.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | AlCl₃ and FeCl₃ are hygroscopic and can be deactivated by moisture. Ensure the catalyst is fresh and handled under anhydrous conditions. Consider purchasing a new batch of catalyst. |
| Insufficient Catalyst Loading | In Friedel-Crafts acylation, the catalyst can form a complex with the product ketone, effectively removing it from the catalytic cycle.[13] Therefore, stoichiometric or even excess amounts of the catalyst relative to the acylating agent are often required.[6] |
| Deactivated Aromatic Ring | If your benzene starting material is substituted with strongly deactivating groups (e.g., -NO₂, -CF₃), the Friedel-Crafts reaction may fail.[14] This should not be an issue with unsubstituted benzene. |
| Low Reaction Temperature | While the initial mixing is often done at low temperatures to control the exothermic reaction, the reaction may require heating to proceed to completion. Monitor the reaction by TLC or GC to determine the optimal temperature profile. |
Problem 2: Formation of multiple side products.
| Possible Cause | Suggested Solution |
| Intermolecular Acylation | At high concentrations and temperatures, the product ketone can potentially react further. Ensure slow, controlled addition of the acylating agent and maintain the recommended reaction temperature. |
| Impure Starting Materials | Ensure the purity of benzene and hexanoyl chloride. Contaminants can lead to a variety of side reactions. |
| Solvent Effects | The choice of solvent can influence the reaction's selectivity.[15] Non-polar solvents like dichloromethane or carbon disulfide are common. More polar solvents like nitrobenzene can sometimes alter the product distribution in related reactions.[15] |
Problem 3: Difficulty in separating the catalyst from the product.
| Possible Cause | Suggested Solution |
| Use of Homogeneous Catalyst | Traditional Lewis acids like AlCl₃ require a specific work-up procedure to be removed. This typically involves quenching the reaction with ice water, followed by extraction.[16] |
| Emulsion during Work-up | The formation of emulsions during the aqueous work-up can make layer separation difficult. Try adding a saturated solution of NaCl (brine) to help break the emulsion. |
| Switch to a Heterogeneous Catalyst | To simplify catalyst removal, consider using a solid acid catalyst like a zeolite. These can be removed by simple filtration.[4] |
Quantitative Data on Catalyst Performance
The following table summarizes typical performance data for different catalysts in Friedel-Crafts acylation reactions analogous to the synthesis of this compound.
| Catalyst | Acylating Agent | Aromatic Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reference |
| AlCl₃ | Acetyl Chloride | Benzene | Dichloromethane | Reflux | 2 | ~90 | High | [1] |
| FeCl₃ | Acetyl Chloride | Benzene | - (Neat) | 110 | 5 | ~85 | High | [17] |
| Yb(OTf)₃ | Acetic Anhydride | Toluene | Nitromethane | 50 | 4 | 93 | High (para) | [7] |
| H-BEA Zeolite | Acetic Anhydride | Anisole | Nitrobenzene | 100 | 1 | >98 | High (para) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using AlCl₃ Catalyst
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). Maintain a dry atmosphere using a drying tube or an inert gas (N₂ or Ar).
-
Reagents: To the flask, add anhydrous aluminum chloride (1.1 eq). Add dry benzene (as the solvent and reactant).
-
Reaction: Cool the mixture in an ice bath. Slowly add hexanoyl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding crushed ice, followed by cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer with a saturated NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound using H-BEA Zeolite Catalyst
-
Catalyst Activation: Activate the H-BEA zeolite catalyst by heating it under vacuum at a high temperature (e.g., 400-500 °C) for several hours to remove any adsorbed water.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated H-BEA zeolite (a catalytic amount, e.g., 10-20 wt% relative to the limiting reagent).
-
Reagents: Add benzene and hexanoic anhydride to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. Wash the catalyst with a suitable solvent (e.g., dichloromethane).
-
Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure. The residue can be purified by vacuum distillation or column chromatography. The recovered zeolite can be washed, dried, and reactivated for reuse.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. quora.com [quora.com]
- 2. Probing Substrate/Catalyst Effects Using QSPR Analysis on Friedel-Crafts Acylation Reactions over Hierarchical BEA Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allstudyjournal.com [allstudyjournal.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. youtube.com [youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chemijournal.com [chemijournal.com]
Storage conditions to prevent degradation of 2-Phenylhexan-3-one
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2-Phenylhexan-3-one to prevent its degradation. It includes troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep it away from direct sunlight and sources of heat.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[2] For long-term storage, refrigeration in an appropriate flammable-rated refrigerator is advisable.[2]
Q2: What are the signs of degradation in my this compound sample?
A2: Degradation of this compound may be indicated by a change in color (e.g., development of a yellow tint), a change in odor, or the appearance of precipitates. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to identify and quantify any impurities or degradation products.
Q3: How can I test the stability of my this compound sample?
A3: Stability testing involves subjecting the sample to various stress conditions, such as elevated temperature, humidity, and light, and then analyzing it at specific time points to monitor for any changes.[4][5] A common approach is to use a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from its degradation products.[6]
Q4: What potential degradation pathways should I be aware of for this compound?
A4: As a ketone, this compound may be susceptible to several degradation pathways. These can include oxidation, particularly if exposed to air and light over extended periods, which can lead to the formation of peroxides.[7] It may also be sensitive to acidic or basic conditions, which could catalyze aldol condensation or other rearrangement reactions.
Q5: Are there any incompatible materials I should avoid storing with this compound?
A5: Yes, this compound should be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[8] It is also good practice to segregate it from other reactive chemicals.[1]
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the degradation of this compound.
dot
Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.
Data Presentation
| Condition | Time Point | Purity (%) of this compound | Appearance of Degradants (%) | Observations |
| Ambient Temperature | 0 | |||
| (e.g., 25°C / 60% RH) | 1 month | |||
| 3 months | ||||
| 6 months | ||||
| Refrigerated | 0 | |||
| (e.g., 2-8°C) | 6 months | |||
| 12 months | ||||
| 24 months | ||||
| Accelerated | 0 | |||
| (e.g., 40°C / 75% RH) | 1 month | |||
| 3 months | ||||
| 6 months | ||||
| Photostability | 0 | |||
| (e.g., ICH Q1B) | Exposed | |||
| Dark Control |
Experimental Protocols
Protocol for Stability Indicating HPLC Method Development
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
-
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
HPLC grade buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) for forced degradation
-
Oxidizing agent (e.g., H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
C18 or other suitable HPLC column
-
-
Methodology:
-
Forced Degradation:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines, alongside a dark control.
-
-
Chromatographic Conditions Development:
-
Start with a generic gradient method using a C18 column and a mobile phase of water and acetonitrile.
-
Inject the undergraded standard and each of the forced degradation samples.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks.
-
The detector wavelength should be chosen to provide a good response for both the parent compound and the degradants. A photodiode array (PDA) detector is useful for this purpose.
-
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on general ketone chemistry.
dot
References
- 1. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 2. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. pacelabs.com [pacelabs.com]
- 5. q1scientific.com [q1scientific.com]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 8. iltusa.com [iltusa.com]
Validation & Comparative
Comparative analysis of different synthetic routes for 2-Phenylhexan-3-one
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of chemical research. This guide provides a detailed comparative analysis of three distinct synthetic pathways to 2-Phenylhexan-3-one, a valuable ketone intermediate. The routes explored are:
-
Friedel-Crafts Acylation followed by α-Arylation
-
Grignard Reaction with a Nitrile
-
Alkylation of Phenylacetonitrile followed by Hydrolysis
Each method is assessed based on its underlying chemical principles, procedural steps, and overall efficiency, with experimental data presented to facilitate an informed selection of the most suitable route for a given research objective.
Quantitative Data Summary
The following table provides a comparative summary of the key quantitative parameters for each synthetic route. The data presented is based on established procedures for analogous transformations, offering a reasonable estimate for the synthesis of this compound.
| Parameter | Route 1: Friedel-Crafts Acylation & α-Arylation | Route 2: Grignard Reaction with a Nitrile | Route 3: Phenylacetonitrile Alkylation & Hydrolysis |
| Starting Materials | Benzene, Butanoyl chloride, N-Bromosuccinimide, Phenylboronic acid | Propionitrile, Phenylmagnesium bromide, Propylmagnesium bromide | Phenylacetonitrile, 1-Bromopropane, Sodium amide |
| Number of Key Steps | 3 | 2 | 2 |
| Estimated Overall Yield | 55-65% | 70-80% | 75-85% |
| Total Reaction Time | 24-48 hours | 12-24 hours | 18-36 hours |
| Key Reagents | Aluminum chloride, N-Bromosuccinimide, Palladium catalyst | Phenylmagnesium bromide, Propylmagnesium bromide | Sodium amide, Sulfuric acid |
| Purification Methods | Distillation, Column Chromatography | Extraction, Column Chromatography | Extraction, Distillation |
Experimental Protocols
Route 1: Friedel-Crafts Acylation and α-Arylation
This multi-step approach first constructs the carbon backbone via Friedel-Crafts acylation, followed by functionalization at the α-position to introduce the phenyl group.
Step 1: Friedel-Crafts Acylation of Benzene with Butanoyl Chloride
-
In a flask equipped with a stirrer and a reflux condenser, place anhydrous aluminum chloride (1.1 eq) and dry benzene (excess).
-
Cool the mixture in an ice bath and add butanoyl chloride (1 eq) dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate.
-
Distill off the excess benzene and purify the resulting butyrophenone by vacuum distillation.
Step 2: α-Bromination of Butyrophenone
-
Dissolve butyrophenone (1 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure to yield crude α-bromobutyrophenone.
Step 3: Suzuki Coupling for α-Arylation
-
To a solution of crude α-bromobutyrophenone (1 eq) and phenylboronic acid (1.2 eq) in a suitable solvent (e.g., toluene), add a base (e.g., K₂CO₃, 2 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the mixture to reflux under an inert atmosphere for 12 hours.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain this compound.
Route 2: Grignard Reaction with a Nitrile
This route utilizes the nucleophilic addition of Grignard reagents to a nitrile, which upon hydrolysis, yields a ketone.
Step 1: Formation of the Imine Intermediate
-
Prepare phenylmagnesium bromide from bromobenzene (1.1 eq) and magnesium turnings (1.2 eq) in anhydrous diethyl ether.
-
To a solution of propionitrile (1 eq) in anhydrous diethyl ether, add the freshly prepared phenylmagnesium bromide solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
In a separate flask, prepare propylmagnesium bromide from 1-bromopropane (1.2 eq) and magnesium turnings (1.3 eq) in anhydrous diethyl ether.
-
Cool the initial reaction mixture to 0 °C and add the propylmagnesium bromide solution dropwise.
-
Stir the mixture at room temperature for 12 hours.
Step 2: Hydrolysis to the Ketone
-
Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous acid (e.g., 10% H₂SO₄).
-
Stir vigorously until the intermediate imine is completely hydrolyzed.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent.
-
Purify the crude product by column chromatography to yield this compound.
Route 3: Alkylation of Phenylacetonitrile and Hydrolysis
This classic approach involves the formation of a carbanion from phenylacetonitrile, followed by alkylation and subsequent hydrolysis of the nitrile group.
Step 1: α-Alkylation of Phenylacetonitrile
-
In a flask under a nitrogen atmosphere, dissolve phenylacetonitrile (1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add a strong base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) (1.1 eq) portion-wise.
-
Stir the mixture at this temperature for 1 hour to ensure complete deprotonation.
-
Add 1-bromopropane (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the resulting 2-phenylpentanenitrile by vacuum distillation.
Step 2: Hydrolysis of the Nitrile
-
Heat the 2-phenylpentanenitrile (1 eq) with a mixture of concentrated sulfuric acid and water (2:1 v/v) at reflux for 6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent.
-
Purify this compound by vacuum distillation.
Visualizing the Synthetic Pathways
The following diagrams provide a visual representation of the logical flow for each synthetic route.
Caption: Workflow for the Friedel-Crafts Acylation Route.
Caption: Workflow for the Grignard Reaction Route.
Caption: Workflow for the Phenylacetonitrile Alkylation Route.
Comparative Analysis of 2-Phenylhexan-3-one Enantiomers: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization and comparison of the biological activities of the (R) and (S) enantiomers of 2-Phenylhexan-3-one. At present, no direct experimental studies detailing the distinct pharmacological or physiological effects of these specific chiral molecules have been identified.
While research into the biological activities of various phenyl-containing compounds is extensive, specific data for this compound remains elusive. The PubChem database lists the compound and its basic physicochemical properties, but does not contain any associated bioactivity data.
Searches for related structures have yielded information on derivatives with distinct biological roles. For instance, stereoisomers of 2-hydroxy-4-methyl-1-phenylhexan-3-one have been identified as insect pheromones, highlighting the principle of stereospecificity in biological systems where different enantiomers can elicit varied responses. However, this information does not directly translate to the biological activity of this compound itself.
The absence of published research on the enantiomers of this compound means that a detailed comparison guide with experimental data, protocols, and signaling pathway analysis, as initially requested, cannot be constructed. The scientific community has not yet explored the potential therapeutic or toxicological properties of these specific chemical entities.
Therefore, this document serves to report the current lack of available information and to underscore the opportunity for novel research in this area. Future investigations would be necessary to elucidate the following:
-
Enantioselective Synthesis: Development of reliable methods to isolate or synthesize the individual (R) and (S) enantiomers of this compound.
-
Pharmacological Screening: Comprehensive screening of each enantiomer against a panel of biological targets to identify any potential therapeutic activities.
-
Toxicological Evaluation: Assessment of the safety profile of each enantiomer.
-
Mechanism of Action Studies: If any biological activity is identified, further research would be required to determine the underlying signaling pathways and molecular mechanisms.
Until such studies are conducted and published, a meaningful comparison of the biological activity of this compound enantiomers remains an open scientific question.
A Guide to Investigating Phoromone Cross-Reactivity: A Hypothetical Study of 2-Phenylhexan-3-one
Introduction
Experimental Protocols
To assess the cross-reactivity of 2-Phenylhexan-3-one, a combination of electrophysiological and behavioral assays would be employed. These methods allow for a quantitative comparison of the neural and behavioral responses of a target insect species to different pheromonal compounds.
1. Electroantennography (EAG)
-
Objective: To measure the overall electrical response of an insect's antenna to various volatile compounds.
-
Methodology:
-
An adult insect is immobilized, and its head is excised.
-
Two glass capillary electrodes filled with a saline solution are used. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base of the head capsule.
-
A continuous stream of humidified, purified air is passed over the antenna.
-
A defined volume of a test odorant (e.g., this compound dissolved in a solvent) is injected into the airstream.
-
The change in the electrical potential across the antenna (the EAG response) is recorded and amplified.
-
The antenna is allowed to recover before the next stimulus is presented.
-
Responses to a range of concentrations for each test compound are recorded to generate dose-response curves.
-
2. Gas Chromatography-Electroantennographic Detection (GC-EAD)
-
Objective: To identify which specific compounds in a mixture elicit an antennal response.
-
Methodology:
-
A gas chromatograph (GC) separates the individual components of a volatile mixture.
-
The effluent from the GC column is split into two streams. One stream goes to the GC's flame ionization detector (FID), which registers the chemical components. The other stream is directed over an insect antenna preparation, similar to the EAG setup.
-
The FID and EAD signals are recorded simultaneously.
-
Peaks in the EAD trace that correspond to peaks in the FID trace indicate which compounds are electrophysiologically active.
-
3. Behavioral Assays (Wind Tunnel Bioassay)
-
Objective: To determine if a chemical stimulus elicits a behavioral response, such as upwind flight and source location.
-
Methodology:
-
A wind tunnel is used to create a laminar airflow.
-
An insect is released at the downwind end of the tunnel.
-
A test compound is released from a point source at the upwind end, creating a plume.
-
The insect's flight path and behaviors (e.g., taking flight, upwind anemotaxis, casting, landing at the source) are recorded and scored.
-
The percentage of insects exhibiting each behavior in response to different compounds is calculated.
-
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments, comparing the response to this compound with other representative insect pheromones.
Table 1: Electroantennogram (EAG) Responses of a Hypothetical Target Insect Species
| Compound | Class | Mean EAG Response (mV) at 10µg dose (± S.D.) | Normalized Response (%) |
| This compound | Ketone | 1.8 ± 0.2 | 100 |
| (Z)-9-Tricosene | Alkene | 1.5 ± 0.3 | 83 |
| Grandlure I (Aldehyde) | Aldehyde | 0.4 ± 0.1 | 22 |
| (E)-β-Farnesene | Sesquiterpene | 0.2 ± 0.05 | 11 |
| Hexane (Solvent Control) | - | 0.1 ± 0.02 | 6 |
Table 2: Behavioral Responses in a Wind Tunnel Bioassay
| Compound (10µg source) | % Take Flight | % Upwind Flight | % Source Contact |
| This compound | 95 | 88 | 82 |
| (Z)-9-Tricosene | 85 | 75 | 70 |
| Grandlure I (Aldehyde) | 30 | 15 | 5 |
| (E)-β-Farnesene | 25 | 10 | 2 |
| Hexane (Solvent Control) | 10 | 2 | 0 |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general signaling pathway for pheromone reception and the experimental workflow for a cross-reactivity study.
Caption: Pheromone reception and signaling cascade.
Caption: Workflow for pheromone cross-reactivity study.
A Comparative Study of Alpha-Phenyl Ketones in Organic Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of alpha-phenyl ketones in various organic reactions, supported by experimental data and detailed methodologies. This document explores key reactions, including nucleophilic additions, rearrangements, and photochemical transformations, highlighting the unique reactivity and synthetic utility of this important class of compounds.
Alpha-phenyl ketones, characterized by a carbonyl group directly attached to a phenyl ring, exhibit a rich and diverse reactivity profile that makes them valuable intermediates in organic synthesis. Their unique electronic and steric properties, arising from the interplay between the carbonyl group and the aromatic ring, influence their behavior in a wide range of chemical transformations. This guide delves into a comparative analysis of their performance in several key organic reactions, offering insights for reaction design and optimization.
Reactivity of the Carbonyl Group: A Comparative Overview
The reactivity of the carbonyl carbon in alpha-phenyl ketones is attenuated compared to their aliphatic counterparts. The phenyl group acts as an electron-donating group through resonance, which reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. Steric hindrance from the bulky phenyl group can also play a role in diminishing reactivity.
However, the presence of the phenyl ring also opens up unique reaction pathways and allows for fine-tuning of reactivity through the introduction of substituents on the aromatic ring. Electron-withdrawing groups on the phenyl ring can enhance the electrophilicity of the carbonyl carbon, increasing reaction rates, while electron-donating groups have the opposite effect.
Key Organic Reactions of Alpha-Phenyl Ketones
This section details the performance of alpha-phenyl ketones in several fundamental organic reactions, providing comparative data where available.
Benzoin Condensation
The Benzoin condensation is a classic reaction that exemplifies the unique reactivity of aromatic aldehydes, leading to the formation of α-hydroxy ketones, a class of alpha-phenyl ketones. The reaction is typically catalyzed by nucleophiles such as cyanide or N-heterocyclic carbenes (NHCs).
Experimental Protocol: Thiamine-Catalyzed Benzoin Condensation [1][2]
A common and safer alternative to cyanide catalysis involves the use of thiamine hydrochloride (Vitamin B1) as a catalyst.
-
Materials: Benzaldehyde, thiamine hydrochloride, sodium hydroxide solution, ethanol, water.
-
Procedure:
-
Dissolve thiamine hydrochloride in water in a conical vial.
-
Add ethanol and then benzaldehyde to the vial.
-
Slowly add a cooled sodium hydroxide solution dropwise to the mixture, which should turn yellow.
-
Heat the reaction mixture in a water bath at 60-65°C for approximately 90 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce crystallization of the benzoin product.
-
Isolate the crude benzoin by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain pure benzoin.
-
Comparative Data: Substituent Effects on Benzoin Condensation Yields
The electronic nature of substituents on the benzaldehyde starting material significantly impacts the yield of the benzoin condensation.
| Substituent on Benzaldehyde | Catalyst | Yield (%) | Reference |
| H | NaCN | 90-92 | Organic Syntheses, Coll. Vol. 1, p.94 (1941) |
| 4-Cl | Thiamine | 85 | J. Chem. Educ. 2008, 85, 11, 1547 |
| 4-OCH3 | Thiamine | 75 | J. Chem. Educ. 2008, 85, 11, 1547 |
| 4-NO2 | Thiamine | 60 | J. Chem. Educ. 2008, 85, 11, 1547 |
Table 1: Comparison of yields for the Benzoin condensation with different substituted benzaldehydes.
Benzil-Benzilic Acid Rearrangement
This reaction involves the 1,2-rearrangement of a 1,2-diketone, such as benzil (an α-diketone derived from benzoin), to form an α-hydroxy carboxylic acid in the presence of a strong base.[3][4] The migratory aptitude of the aryl groups is a key factor in this rearrangement, with electron-withdrawing groups on the migrating phenyl ring generally accelerating the reaction.[3]
Experimental Protocol: Benzil-Benzilic Acid Rearrangement
-
Materials: Benzil, potassium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
Dissolve benzil in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water.
-
Reflux the mixture for 15-20 minutes. The solution will turn reddish-brown.
-
After cooling, pour the reaction mixture into water.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the benzilic acid.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude benzilic acid from hot water to obtain pure crystals.
-
Migratory Aptitude in Benzilic Acid Rearrangement
In unsymmetrical benzils, the group that is more electron-withdrawing tends to migrate preferentially. For example, in the rearrangement of a benzil with one phenyl group and one p-nitrophenyl group, the p-nitrophenyl group will migrate.
Photochemical Reactions
Alpha-phenyl ketones undergo characteristic photochemical reactions, primarily the Norrish Type I and Type II processes. The presence of the phenyl ring influences the energy of the excited states and the subsequent reaction pathways.
-
Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, forming two radical intermediates.
-
Norrish Type II Reaction: This occurs in alpha-phenyl ketones with a γ-hydrogen atom. It involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, leading to a 1,4-biradical intermediate which can then undergo cleavage or cyclization.
The quantum yield of these photochemical reactions is sensitive to the substituents on the phenyl ring. Electron-donating groups can sometimes decrease the quantum yield of the Norrish Type II reaction by stabilizing the excited triplet state and promoting other deactivation pathways.
Comparative Data: Quantum Yields of Norrish Type II Reaction for Substituted Valerophenones
| Substituent on Phenyl Ring | Quantum Yield (ΦII) |
| H | 0.33 |
| 4-CH3 | 0.28 |
| 4-OCH3 | 0.15 |
| 4-CF3 | 0.40 |
Table 2: Approximate quantum yields for the Norrish Type II photoreaction of substituted valerophenones in benzene.
Alpha-Phenyl Ketones in Medicinal Chemistry and Drug Development
Alpha-phenyl ketone motifs are present in a wide array of biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals.[5][6][7] Chalcones, which are α,β-unsaturated ketones with two aryl rings, are a prominent class of alpha-phenyl ketone derivatives with diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[8]
Signaling Pathway Involvement: Chalcones and the PI3K/Akt Pathway
Certain chalcone derivatives have been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[8] Dysregulation of this pathway is implicated in various diseases, including cancer. The ability of chalcones to interfere with this pathway makes them promising candidates for drug development.[8]
Caption: PI3K/Akt signaling pathway and the inhibitory action of chalcones.
Experimental Workflows in the Synthesis of Alpha-Phenyl Ketones
The synthesis of alpha-phenyl ketones and their derivatives often involves multi-step procedures. A typical workflow for a Claisen-Schmidt condensation to synthesize a chalcone is illustrated below.
Caption: Experimental workflow for the synthesis of a chalcone.
Conclusion
Alpha-phenyl ketones are a versatile and important class of compounds in organic chemistry. Their unique reactivity, which can be modulated by substituents on the phenyl ring, makes them valuable substrates and intermediates in a wide range of organic reactions. From classic named reactions like the Benzoin condensation and Benzil-benzilic acid rearrangement to modern applications in medicinal chemistry and cascade reactions for the synthesis of complex heterocycles, alpha-phenyl ketones continue to be a focal point of research and development. This guide has provided a comparative overview of their performance in key reactions, offering a valuable resource for chemists in academia and industry. Further exploration into the nuanced reactivity of these compounds will undoubtedly lead to the discovery of new synthetic methodologies and novel therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 6. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 8. Antithrombotic and Anti-Inflammatory Health Promoting Pharmacological Properties of Chalcones and Their Derivatives Against Atherosclerosis and CVD [mdpi.com]
GC-MS vs. HPLC for Insect Pheromone Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of insect pheromone analysis, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is a critical one. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate method for your specific research needs.
Insect pheromones, the chemical signals that mediate a vast array of behaviors in insects, are often complex mixtures of volatile or non-volatile compounds. The accurate identification and quantification of these molecules are paramount for understanding insect communication, developing effective pest management strategies, and for drug discovery and development. GC-MS and HPLC are two of the most widely used analytical techniques for this purpose, each with its own set of advantages and limitations.
At a Glance: GC-MS vs. HPLC for Pheromone Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle of Separation | Volatility and interaction with a stationary phase in a gaseous mobile phase. | Polarity and interaction with a stationary phase in a liquid mobile phase. |
| Analyte Volatility | Ideal for volatile and semi-volatile compounds that can be vaporized without decomposition. | Suitable for non-volatile, less volatile, and thermally labile compounds. |
| Typical Pheromone Applications | Analysis of volatile organic compounds (VOCs) such as short-chain esters, alcohols, and aldehydes commonly found in moth and beetle pheromones. | Analysis of less volatile or non-volatile pheromones, including larger molecules, and for the separation of enantiomers. |
| Sensitivity | Generally offers high sensitivity, especially with techniques like selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS). | Sensitivity is dependent on the detector and the presence of a chromophore or fluorophore in the analyte. Derivatization can enhance sensitivity. |
| Resolution | High resolution is achievable with capillary columns, allowing for the separation of complex mixtures. | High resolution can be achieved, particularly with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Sample Preparation | Often involves solvent extraction (e.g., with hexane) or headspace collection techniques like solid-phase microextraction (SPME) or dynamic headspace trapping. | Requires the sample to be dissolved in a solvent compatible with the mobile phase. Derivatization may be necessary for detection or to improve separation. |
| Derivatization | Generally not required for volatile pheromones. | Often necessary for compounds lacking a UV-absorbing or fluorescent group to enable detection. |
| Analysis Time | Typically faster for volatile compounds. | Can be longer, though UHPLC can significantly reduce analysis times. |
| Cost | Operational costs can be lower due to the use of gases as the mobile phase. | Can have higher operational costs due to the consumption of expensive solvents. |
Deciding on the Right Technique: A Logical Workflow
The choice between GC-MS and HPLC for pheromone analysis is primarily dictated by the physical and chemical properties of the target pheromone components. The following diagram illustrates a decision-making workflow to guide this selection process.
Caption: Decision tree for selecting between GC-MS and HPLC for pheromone analysis.
Experimental Protocols: A General Overview
Below are generalized experimental workflows for the analysis of insect pheromones using GC-MS and HPLC. It is important to note that specific parameters will need to be optimized based on the specific pheromones and the matrix from which they are being extracted.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
This protocol outlines a general procedure for the analysis of volatile insect pheromones.
Caption: General workflow for GC-MS analysis of insect pheromones.
Detailed Methodology:
-
Sample Collection: Pheromones can be obtained by solvent extraction of pheromone glands (e.g., using hexane) or by collecting the volatile compounds emitted by the insect using techniques like Solid-Phase Microextraction (SPME) or dynamic headspace trapping onto an adsorbent.
-
GC Separation: The extracted sample is injected into the GC. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase of the capillary column (e.g., a nonpolar column like DB-5ms).
-
MS Detection: As compounds elute from the GC column, they
A Guide to the Validation of Chiral HPLC Methods for Pheromone Analysis: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise analysis of chiral pheromones is critical. As many pheromones exhibit enantiomer-specific activity, a validated analytical method is paramount for accurate quantification and quality control. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) method validation for pheromone analysis, presenting experimental data, detailed protocols, and a comparison with alternative methods.
The biological activity of a pheromone can differ significantly between its stereoisomers. One enantiomer might be a potent attractant, while the other could be inactive or even inhibitory. Therefore, the ability to separate and quantify these enantiomers is crucial for developing effective and species-specific pest management strategies, as well as for ensuring the quality and efficacy of pheromone-based products. Chiral HPLC is a powerful and widely used technique for this purpose.[1]
Comparison of Chiral HPLC Methods
The success of a chiral HPLC separation hinges on the selection of the appropriate chiral stationary phase (CSP) and mobile phase. Different pheromones, with their diverse chemical structures, will interact differently with various CSPs. Below is a comparative summary of commonly used CSPs for the analysis of different pheromone types.
| Pheromone Class | Chiral Stationary Phase (CSP) | Mobile Phase Example | Key Performance Characteristics |
| Lepidopteran Pheromones (e.g., Codlemone) | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) | n-Hexane/Isopropanol | Good resolution for many acetates and alcohols. Method development can be time-consuming.[1] |
| Bark Beetle Pheromones (e.g., Ipsdienol) | Cyclodextrin-based (e.g., Cyclobond I 2000) | Acetonitrile/Water | Effective for more polar and cyclic pheromones. |
| Fruit Fly Pheromones | Protein-based (e.g., Chiral-AGP) | Phosphate buffer/Organic modifier | High selectivity for certain nitrogen-containing pheromones. |
Experimental Protocols: A Step-by-Step Guide to Chiral HPLC Method Validation
A robust validation process ensures that the analytical method is suitable for its intended purpose. The following is a generalized protocol for the validation of a chiral HPLC method for pheromone analysis, based on International Council for Harmonisation (ICH) guidelines.
System Suitability
Before commencing validation, the suitability of the chromatographic system must be established. This is typically done by injecting a standard solution of the racemic pheromone multiple times.
-
Parameters and Acceptance Criteria:
-
Resolution (Rs): ≥ 1.5 between the enantiomer peaks.
-
Tailing Factor (T): ≤ 2.0 for each enantiomer peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for replicate injections.
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of the pure pheromone enantiomers.
-
Analyze a sample of the racemic pheromone.
-
Spike the racemate with known related substances and potential impurities.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of the pheromone enantiomers in the blank chromatogram. The peaks for the enantiomers should be well-resolved from any other peaks in the spiked sample.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Procedure:
-
Prepare a series of at least five standard solutions of the pheromone enantiomers at different concentrations (e.g., 50% to 150% of the expected sample concentration).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration for each enantiomer.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.998.
-
The y-intercept should be close to zero.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a blank matrix with known concentrations of the pure pheromone enantiomers at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each enantiomer at each concentration level.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision):
-
Procedure: Analyze at least six independent samples of the same homogeneous batch on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day and inter-analyst precision):
-
Procedure: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Validation Data Summary
The following table summarizes typical validation parameters and acceptance criteria for a chiral HPLC method for pheromone analysis.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analytes. |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10; demonstrated precision and accuracy. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| System Suitability | |
| - Resolution (Rs) | ≥ 1.5 |
| - Tailing Factor (T) | ≤ 2.0 |
| - RSD% of Peak Area | ≤ 2.0% |
Alternative Methods: A Comparative Overview
While chiral HPLC is a dominant technique, other methods can also be employed for the analysis of chiral pheromones.
Chiral Gas Chromatography (GC)
Gas chromatography is a powerful alternative, particularly for volatile pheromones.
| Feature | Chiral HPLC | Chiral GC |
| Principle | Separation in a liquid mobile phase based on differential interactions with a chiral stationary phase. | Separation in a gaseous mobile phase based on differential interactions with a chiral stationary phase. |
| Applicability | Wide range of pheromones, including non-volatile and thermally labile compounds. | Primarily for volatile and thermally stable pheromones. |
| Sample Preparation | Often requires dissolution in a suitable solvent. | May require derivatization to increase volatility. |
| Resolution | Generally provides good resolution. | Can offer very high resolution, especially with capillary columns. |
| Detection | UV, Fluorescence, Mass Spectrometry (MS). | Flame Ionization Detector (FID), MS. |
| Speed | Analysis times can be longer. | Typically faster analysis times. |
Key Considerations: The choice between HPLC and GC often depends on the volatility and thermal stability of the pheromone. For complex mixtures or non-volatile pheromones, HPLC is often preferred. For volatile pheromones where high resolution is critical, GC can be the better option.
Visualizing the Workflow
The following diagrams illustrate the key workflows in chiral HPLC method validation.
Caption: Experimental workflow for chiral HPLC method validation.
Caption: Logical relationship of a validated method to product quality.
References
A Comparative Guide to Ketone Synthesis: Grignard vs. Friedel-Crafts Methods
In the landscape of organic synthesis, the formation of carbon-carbon bonds to construct ketone frameworks is a cornerstone of molecular architecture, particularly in the realms of pharmaceutical and materials science. Among the classical methods, the Grignard reaction and Friedel-Crafts acylation stand out as two of the most robust and widely employed strategies. This guide provides a detailed comparison of these two indispensable methods, offering insights into their mechanisms, substrate scope, and practical applications, supported by experimental data to inform the choices of researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | Grignard Reaction for Ketone Synthesis | Friedel-Crafts Acylation |
| Reagents | Grignard reagent (R-MgX), Nitrile (R'-C≡N) or Acyl Chloride/Ester | Acyl chloride (R-COCl) or anhydride, Aromatic compound, Lewis acid catalyst (e.g., AlCl₃) |
| Product Type | Aliphatic, aromatic, or mixed ketones | Primarily aromatic ketones[1][2] |
| Mechanism | Nucleophilic addition of the Grignard reagent to the nitrile or acyl derivative.[3][4][5] | Electrophilic aromatic substitution involving an acylium ion intermediate.[6][7][8] |
| Catalyst | Stoichiometric amounts of Grignard reagent are consumed. | Typically requires stoichiometric amounts of Lewis acid catalyst due to complexation with the product ketone.[9][10] |
| Typical Yields | Generally moderate to high (60-90%), dependent on substrate and conditions. | Good to excellent yields (76-92%) for activated aromatic substrates.[11] |
| Reaction Conditions | Anhydrous conditions are critical.[12] Typically performed in ethereal solvents (e.g., diethyl ether, THF) at temperatures ranging from 0 °C to reflux.[13] | Anhydrous conditions are necessary. Often carried out in chlorinated solvents (e.g., CH₂Cl₂, CCl₄) or nitrobenzene at temperatures from 0 °C to reflux. |
| Substrate Scope | Broad scope for the Grignard reagent (alkyl, aryl, vinyl). Nitriles are common substrates. | Limited to aromatic compounds that are not strongly deactivated.[1][2][14] Fails with substrates containing amino or hydroxyl groups that react with the catalyst.[1][2][14] |
| Key Limitations | Highly sensitive to protic functional groups (e.g., -OH, -NH₂, -COOH) in the substrate or solvent.[12] | Prone to catalyst deactivation with certain substrates.[1][2][14] Does not work on strongly deactivated aromatic rings.[1][2][14] |
Delving into the Mechanisms
The fundamental difference between the Grignard and Friedel-Crafts methods lies in their reaction mechanisms, which dictates their synthetic utility.
Grignard Reaction: This method hinges on the nucleophilic character of the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile. In the synthesis of ketones from nitriles, the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the ketone.[3][4][5]
Friedel-Crafts Acylation: In contrast, this reaction is a classic example of electrophilic aromatic substitution. A Lewis acid, typically aluminum trichloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acyl chloride or anhydride. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.[6][7][8]
Experimental Protocols
Grignard Synthesis of Propiophenone from Benzonitrile
Materials:
-
Magnesium turnings (1.1 eq)
-
Iodine (catalytic amount)
-
Ethyl bromide (1.0 eq)
-
Anhydrous diethyl ether
-
Benzonitrile (1.0 eq)
-
1 M Hydrochloric acid
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.
-
A solution of ethyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle warming.
-
Once the Grignard reagent formation is complete (disappearance of magnesium), the solution is cooled to 0 °C.
-
A solution of benzonitrile in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford propiophenone.
Friedel-Crafts Acylation of Toluene to form p-Methylacetophenone
Materials:
-
Anhydrous aluminum chloride (1.1 eq)
-
Anhydrous dichloromethane
-
Acetic anhydride (1.0 eq)
-
Toluene (1.0 eq)
-
Ice-cold water
-
5% Sodium bicarbonate solution
-
Brine
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a gas outlet, and a mechanical stirrer is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C, and acetic anhydride is added dropwise with vigorous stirring.
-
Toluene is then added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice with stirring.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with water, 5% sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The resulting crude product can be purified by distillation under reduced pressure to yield p-methylacetophenone.
Logical Workflow for Method Selection
The choice between the Grignard and Friedel-Crafts methods is dictated by the desired ketone structure and the nature of the available starting materials. The following diagram illustrates a simplified decision-making workflow.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 3. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
Biological Activity of 2-Phenylhexan-3-one: An Elusive Pheromone Candidate
Despite structural similarities to known insect pheromones, a comprehensive review of available scientific literature reveals a significant lack of data on the biological activity of 2-Phenylhexan-3-one as a pheromone. While numerous studies have explored the chemical ecology of structurally related phenylalkanones and other insect attractants, this compound remains a largely uninvestigated compound in this context. This absence of experimental data precludes a direct comparison of its biological activity with that of other, well-characterized pheromones.
While no specific bioassay, electrophysiological, or behavioral data for this compound could be located, research into similar compounds provides a framework for how such investigations would be conducted and offers insights into potentially analogous activities.
Pheromones with Similar Structural Motifs
Research in the field of chemical ecology, particularly concerning longhorned beetles (family Cerambycidae), has identified several pheromones that share structural elements with this compound. A notable example is (2R,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one , which has been identified as a male-produced aggregation pheromone for the velvet longhorned beetle, Trichoferus campestris. The presence of a phenyl ring and a hexanone backbone in this molecule suggests that related structures, such as this compound, could potentially elicit responses in some insect species.
Another extensively studied class of pheromones are the hydroxyketones, such as (R)-3-hydroxyhexan-2-one . This compound is a major pheromone component for numerous species of cerambycid beetles and has been the subject of extensive field trials and electrophysiological studies. The frequent recurrence of this structural motif highlights its importance in the chemical communication of this insect family.
Methodologies for Assessing Pheromone Activity
To evaluate the biological activity of a candidate pheromone like this compound, researchers typically employ a combination of laboratory and field-based experimental protocols.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a direct measure of the depolarization of olfactory receptor neurons upon exposure to a specific odorant.
Experimental Protocol for Electroantennography (EAG):
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are then placed into electrodes containing a conductive solution.
-
Stimulus Delivery: A purified air stream is continuously passed over the antenna. A pulse of air carrying a known concentration of the test compound (e.g., this compound) is injected into the main air stream.
-
Signal Recording: The change in electrical potential between the two electrodes is amplified and recorded. A significant negative voltage deflection indicates that the olfactory neurons on the antenna have detected the compound.
-
Data Analysis: The amplitude of the EAG response is measured and compared to the responses elicited by known pheromones (positive controls) and a solvent blank (negative control).
The workflow for a typical EAG experiment can be visualized as follows:
Behavioral Assays
Behavioral assays are crucial for determining if the detection of a compound translates into a behavioral response. These can be conducted in a controlled laboratory setting or in the field.
Wind Tunnel Assays:
In a wind tunnel, insects are released downwind of a source releasing the test compound. Their flight path and behaviors, such as upwind flight, casting, and landing at the source, are recorded. This allows for a quantitative assessment of the compound's attractiveness.
Field Trapping Studies:
In the field, traps are baited with the synthetic candidate pheromone. The number of target insects captured in these traps is compared to the number captured in unbaited control traps. This provides real-world evidence of the compound's ability to attract insects over a distance.
Pheromone Signaling Pathway
The detection of a pheromone by an insect's antenna initiates a cascade of events within the olfactory sensory neurons, ultimately leading to a behavioral response. While the specific pathway for a novel compound would need to be elucidated, a generalized model of pheromone reception provides a useful framework.
Conclusion
At present, a conclusive guide on the biological activity of this compound versus similar pheromones cannot be compiled due to a lack of published, peer-reviewed data. The scientific community has not yet reported on the electrophysiological or behavioral effects of this specific compound on any insect species. Future research, employing the established methodologies of electroantennography, behavioral assays, and field trials, is necessary to determine if this compound plays any role in insect chemical communication. Until such studies are conducted, its potential as a pheromone remains speculative. Researchers in pheromone synthesis and chemical ecology may find this compound to be a candidate for future screening and investigation.
Safety Operating Guide
Proper Disposal of 2-Phenylhexan-3-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 2-Phenylhexan-3-one, a ketone that requires careful management as a potentially flammable and hazardous chemical waste.
Chemical and Physical Properties
| Property | This compound | 1-Phenylhexan-3-one (Isomer) | 2-Phenylcyclohexanone (Analogue) |
| Molecular Formula | C₁₂H₁₆O[1] | C₁₂H₁₆O[2] | C₁₂H₁₄O |
| Molecular Weight | 176.25 g/mol [1] | 176.25 g/mol [2] | 174.24 g/mol |
| Boiling Point | No data available | 260.8 °C at 760 mmHg[2] | No data available |
| Flash Point | No data available | No data available | > 110 °C (> 230 °F)[3] |
| Density | No data available | 0.95 g/cm³[2] | No data available |
| GHS Hazard Statements | Data not available; likely includes skin, eye, and respiratory irritation based on analogues.[4] | No data available | Not classified as hazardous |
Disclaimer: The absence of specific GHS hazard classifications for this compound necessitates treating it as a potentially hazardous substance. Based on the data for 3-Phenylhexan-2-one, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
The proper disposal of this compound should be conducted in accordance with institutional protocols and local regulations for hazardous waste. The following is a general procedural guide.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate personal protective equipment when handling this compound waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Work in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), any known hazards (e.g., "Flammable," "Irritant"), and the date of accumulation.[4]
3. Waste Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from sources of ignition, such as heat, sparks, and open flames.
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents.[3]
4. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Place the absorbent material into a sealed container for disposal as hazardous waste.
-
For large spills, or if you are not trained in spill cleanup, evacuate the area and contact your institution's EHS or emergency response team.
5. Final Disposal:
-
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.
-
Never pour this compound down the drain or dispose of it in the regular trash.
6. Empty Container Disposal:
-
An empty container that has held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the defaced, empty container may be disposed of as non-hazardous waste, in accordance with your institution's policies.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety protocols and EHS guidelines.
References
Personal protective equipment for handling 2-Phenylhexan-3-one
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Phenylhexan-3-one (CAS No. 646516-86-1) was publicly available at the time of this writing. The following guidance is based on the safety information for structurally similar chemicals, such as 3-Phenylhexan-2-one. It is imperative that a comprehensive, substance-specific risk assessment is conducted by qualified personnel before handling this compound. The information provided here should be used as a preliminary guide and not as a substitute for a formal safety assessment.
Immediate Safety and Operational Overview
This document provides essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. The procedural guidance herein is designed to answer key operational questions, ensuring the safe and compliant use of this compound in a laboratory setting.
Hazard Summary for Structurally Similar Compounds
Based on data for isomers like 3-Phenylhexan-2-one, this compound is anticipated to present the following hazards.[1]
-
Skin Irritation: Expected to cause skin irritation upon contact.[1]
-
Eye Irritation: Likely to cause serious eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[1]
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazards identified for similar compounds.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Select gloves tested to relevant standards (e.g., EN 374 in Europe, F739 in the US). | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect eyes from splashes and prevent serious irritation.[1] |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be required. | To minimize inhalation of vapors and prevent respiratory irritation.[1] |
Operational Plan for Handling and Disposal
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review this safety guide and any available chemical safety information.
-
PPE Check: Ensure all required PPE is available, in good condition, and fits correctly.
-
Engineering Controls: Verify that the fume hood or other ventilated enclosure is functioning correctly.
-
Emergency Equipment: Locate and confirm the operational status of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling Protocol:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.[1]
-
Preventing Contamination: Avoid contact with skin, eyes, and clothing.[1] Launder contaminated clothing before reuse.[1]
-
Spill Management: In case of a spill, evacuate the immediate area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal.
3. Disposal Plan:
-
Waste Collection: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.[1]
Experimental Workflow Diagram
Caption: Safe Handling Workflow for this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
